molecular formula C41H79O13P B1263576 Dipalmitoyl phosphatidylinositol

Dipalmitoyl phosphatidylinositol

Cat. No.: B1263576
M. Wt: 811 g/mol
InChI Key: IBUKXRINTKQBRQ-CSRWQWPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipalmitoyl phosphatidylinositol, also known as Dipalmitoyl phosphatidylinositol, is a useful research compound. Its molecular formula is C41H79O13P and its molecular weight is 811 g/mol. The purity is usually 95%.
The exact mass of the compound Dipalmitoyl phosphatidylinositol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoinositols [GP06] -> Diacylglycerophosphoinositols [GP0601]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Dipalmitoyl phosphatidylinositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipalmitoyl phosphatidylinositol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H79O13P

Molecular Weight

811 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38?,39?,40?,41?/m1/s1

InChI Key

IBUKXRINTKQBRQ-CSRWQWPHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

dipalmitoyl phosphatidylinositol
dipalmitoyl-PtdIn

Origin of Product

United States

Foundational & Exploratory

Dipalmitoyl phosphatidylinositol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Dipalmitoyl Phosphatidylinositol (DPPI) Subtitle: Structural Characterization, Analytical Validation, and Bio-Application in Liposomal Systems

Executive Summary

Dipalmitoyl phosphatidylinositol (DPPI), formally 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) , is a synthetic anionic phospholipid. Unlike natural phosphatidylinositol (PI)—which typically possesses a stearoyl (


) / arachidonoyl (

) asymmetry—DPPI features two saturated palmitic acid (

) chains. This saturation confers a higher phase transition temperature (

), making DPPI a critical reagent for stabilizing liposomal drug delivery systems and investigating membrane thermodynamics without the oxidative instability associated with polyunsaturated lipids.

This guide details the physicochemical architecture of DPPI, validated analytical protocols (ESI-MS), and standardized workflows for its incorporation into lipid nanoparticles (LNPs).

Physicochemical Architecture

DPPI is an amphiphilic molecule comprising a glycerol backbone, two saturated fatty acid tails, and a polar inositol headgroup. In research settings, it is predominantly supplied as an ammonium salt to ensure stability and solubility.

Structural Specifications
ParameterSpecification
Common Name 16:0 PI (Ammonium Salt)
IUPAC Name 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol)
Chemical Formula

(Ammonium Salt)
Exact Mass 827.550 (Ammonium Salt)
Molecular Weight 828.07 (Average)
Phase Transition (

)
~41°C (Gel to Liquid-Crystalline)
Net Charge (pH 7.4) Negative (-1)
Solubility Chloroform:Methanol:Water (20:10:[1]1)
Molecular Connectivity Diagram

The following diagram illustrates the structural connectivity, highlighting the


 esterification and the phosphodiester linkage to the myo-inositol ring.

DPPI_Structure Glycerol Glycerol Backbone (sn-glycero-3) Phosphate Phosphodiester Linkage Glycerol->Phosphate Phosphoester Palmitate1 Palmitic Acid (C16:0) (sn-1 Position) Palmitate1->Glycerol Ester Bond Palmitate2 Palmitic Acid (C16:0) (sn-2 Position) Palmitate2->Glycerol Ester Bond Inositol Myo-Inositol Headgroup Phosphate->Inositol Phosphoester

Figure 1: Structural connectivity of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol).

Analytical Validation: Mass Spectrometry

Due to the anionic nature of the phosphate headgroup, Negative Ion Mode Electrospray Ionization (ESI-MS) is the gold standard for validating DPPI.

ESI-MS Protocol (Negative Mode)[2][3]
  • Solvent System: Chloroform:Methanol:Water (2:1:0.1 v/v) with 5mM Ammonium Acetate.

  • Ionization: ESI (-).[2]

  • Flow Rate: 10

    
    L/min (Direct Infusion).
    
Diagnostic Ions

Researchers should look for the deprotonated molecular ion


. Note that the commercial "Ammonium Salt" loses the ammonium ion (

) and a proton during ionization.
SpeciesFormula (Neutral)Detected Ionm/z (Exact)
DPPI (Free Acid)


809.518
DPPI (NH4 Salt)


809.518

Interpretation: The peak at m/z 809.5 confirms the presence of the di-16:0 PI species. The absence of peaks at m/z 837 (18:0/16:0) or m/z 885 (18:0/20:4) confirms the purity of the synthetic saturated chains.

Protocol: DPPI Liposome Formulation

DPPI is rarely used alone due to its high charge density and


. It is typically doped (5-10 mol%) into DPPC or DSPC lattices to provide electrostatic repulsion (preventing aggregation) or to serve as a functional handle.
Thin-Film Hydration & Extrusion Workflow

Reagents:

  • DPPC (Matrix Lipid)

  • DPPI (16:0 PI)

  • Cholesterol (Stabilizer)

  • Chloroform (HPLC Grade)

  • PBS (pH 7.4)[3]

Step-by-Step Methodology:

  • Molar Ratio Calculation: Prepare a lipid mixture (e.g., DPPC:Chol:DPPI = 55:40:5).

  • Solvent Dissolution: Dissolve lipids in Chloroform:Methanol (2:1) in a round-bottom flask.

  • Desolvation: Rotary evaporate at 50°C (above the

    
     of DPPI) under vacuum until a thin, dry film forms.
    
  • High-Vacuum Drying: Desiccate the film overnight to remove trace solvents.

  • Hydration: Add pre-warmed PBS (55°C) to the flask. Agitate vigorously (vortex) for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles: Cycle the suspension between liquid nitrogen (-196°C) and a 55°C water bath (5 cycles). Why: This reduces lamellarity and equilibrates solute distribution.

  • Extrusion: Pass the suspension 11 times through a 100nm polycarbonate membrane using a thermobarrel extruder set to 55°C.

Formulation Logic Diagram

Liposome_Protocol Start Lipid Dissolution (CHCl3:MeOH) Film Thin Film Formation (Rotovap @ 50°C) Start->Film Hydration Hydration (PBS) Forms MLVs Film->Hydration FreezeThaw Freeze-Thaw (x5) Homogenization Hydration->FreezeThaw Extrusion Extrusion (100nm) Forms LUVs FreezeThaw->Extrusion QC QC: DLS & Zeta Potential Extrusion->QC

Figure 2: Workflow for generating DPPI-doped Large Unilamellar Vesicles (LUVs).

Biological Context: PI Signaling[5]

While DPPI is synthetic, the phosphatidylinositol headgroup is the substrate for critical intracellular signaling. In a biological context, PI is phosphorylated by PI-Kinases to generate phosphoinositides (PIP, PIP2, PIP3).

Note on Specificity: Synthetic DPPI (16:0/16:0) is often used in in vitro kinase assays because its solubility and defined structure allow for cleaner kinetic data compared to heterogeneous natural extracts.

PI_Pathway PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4-Kinase PIP2 PI(4,5)P2 PI4P->PIP2 PIP5-Kinase PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3-Kinase (Class I) Akt Akt/PKB Activation PIP3->Akt Recruitment (PH Domain)

Figure 3: The Phosphoinositide 3-Kinase (PI3K) signaling cascade initiated by the PI headgroup.

References

  • Avanti Polar Lipids. 16:0 PI (Ammonium Salt) Product Specifications. Avanti Polar Lipids.[4][5] [Link]

  • Hsu, F.F., & Turk, J. (2000). Characterization of phosphatidylinositol phosphates by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Mui, B., & Hope, M.J. (2003). Extrusion of Liposomes.[1][6] In: Torchilin V.P., Weissig V. (eds) Liposomes. Oxford University Press. [Link]

  • Balla, T. (2013). Phosphoinositides: Tiny lipids with giant impact on cell regulation. Physiological Reviews. [Link]

Sources

Dipalmitoyl Phosphatidylinositol (DPPI): Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 62742-56-7 Synonyms: 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol); 1,2-Dihexadecanoyl-sn-glycero-3-phosphoinositol Molecular Formula: C41H79O13P (Free Acid) Molecular Weight: ~811.0 g/mol (varies by salt form, commonly Ammonium or Sodium)[1]

Part 1: Executive Summary

Dipalmitoyl phosphatidylinositol (DPPI) is a synthetic, saturated phospholipid analogue of naturally occurring phosphatidylinositol (PI).[1] Unlike natural PI, which typically contains a heterogeneous mix of acyl chains (often 18:0/20:4 in mammalian tissue), DPPI features two identical palmitic acid (16:[1]0) tails. This symmetry and saturation confer high oxidative stability and a distinct gel-to-liquid crystalline phase transition temperature (


), making DPPI a critical tool in membrane biophysics, liposomal drug delivery, and immunological research.[1]

This guide details the physicochemical properties of DPPI, its role in stabilizing lipid bilayer formulations, and its specific utility as a model antigen in CD1d-mediated immunity studies.[1]

Part 2: Chemical Architecture & Biophysics[1][2]

Structural Logic

DPPI consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with palmitic acid.[1] The sn-3 position is linked via a phosphodiester bond to a myo-inositol headgroup.[1]

  • Hydrophobic Domain: The dual 16:0 saturated chains permit tight packing in the bilayer, significantly reducing membrane permeability compared to unsaturated variants like DOPC or liver PI.

  • Hydrophilic Headgroup: The inositol ring is highly polar and capable of extensive hydrogen bonding. This headgroup is anionic at physiological pH, imparting a negative zeta potential to liposomes, which prevents aggregation via electrostatic repulsion.[1]

Phase Transition Behavior

The thermodynamic stability of DPPI is defined by its main phase transition temperature (


).
  • 
     Value:  ~41–45°C.[1]
    
  • Biophysical Implication: At physiological temperature (37°C), pure DPPI bilayers exist in the "gel" phase (

    
    ), characterized by ordered acyl chains and low lateral diffusion.[1] This contrasts with natural PI, which is fluid at 37°C.[1]
    
  • Formulation Utility: Incorporating DPPI into liposomes increases the overall

    
     of the vesicle, reducing leakage of encapsulated hydrophilic drugs (e.g., Doxorubicin, Insulin) during systemic circulation.
    
Solubility & Handling
  • Solvents: Insoluble in pure water.[1] Soluble in Chloroform:Methanol mixtures (typically 2:1 or 65:35 v/v).[1] Water may be added (up to 5-10%) to facilitate dissolution of the polar headgroup.

  • Hygroscopicity: The ammonium salt form is hygroscopic; store under argon or nitrogen at -20°C.[1]

Part 3: Biological Mechanisms & Applications[1][3][4][5][6]

Immunological Signaling (CD1d Interaction)

DPPI serves as a simplified model for microbial phosphoglycolipids (like Phosphatidylinositol mannosides, PIMs) in the study of invariant Natural Killer T (iNKT) cells.[1]

  • Mechanism: The CD1d molecule presents lipid antigens to T-cells.[1][2] The hydrophobic channels of CD1d bind the palmitoyl tails of DPPI, exposing the inositol headgroup for T-cell Receptor (TCR) recognition.

  • Relevance: DPPI is used to determine the structural requirements (acyl chain length and saturation) for lipid antigen presentation, distinct from complex bacterial extracts.

Liposomal Stabilization & Drug Delivery

DPPI is superior to natural PI for specific delivery applications due to its resistance to oxidation (lack of double bonds).

  • Pulmonary Delivery: DPPI-containing liposomes have shown efficacy in enhancing pulmonary insulin delivery.[1][3] The saturated tails mimic the surfactant properties of DPPC (the primary lung surfactant lipid), while the PI headgroup modulates interaction with alveolar macrophages.

  • Stealth Properties: While PEGylation is the gold standard for circulation time, the inclusion of DPPI (5-10 mol%) provides a "semi-stealth" effect due to the hydration layer formed around the inositol hydroxyls, reducing opsonization relative to uncharged lipids.

Part 4: Visualization of Mechanisms

Diagram 1: Chemical Structure & Liposome Assembly

This diagram illustrates the amphiphilic nature of DPPI and its assembly into a stable bilayer.

DPPI_Structure cluster_molecule DPPI Molecule cluster_liposome Liposome Bilayer Properties Head Inositol Headgroup (Hydrophilic/Anionic) Backbone Glycerol-Phosphate Linker Head->Backbone Tail1 Palmitoyl Tail (sn-1) (C16:0 Saturated) Backbone->Tail1 Tail2 Palmitoyl Tail (sn-2) (C16:0 Saturated) Backbone->Tail2 GelPhase Gel Phase (L_beta) @ 37°C Tail1->GelPhase Tight Packing Tail2->GelPhase Stability High Retention Low Permeability GelPhase->Stability Consequence

Caption: Structural decomposition of DPPI and its thermodynamic contribution to liposomal bilayer stability.

Diagram 2: CD1d Antigen Presentation Pathway

The role of DPPI in immunological recognition.

CD1d_Pathway APC Antigen Presenting Cell (Dendritic Cell) TCell iNKT Cell (TCR) APC->TCell Presentation CD1d CD1d Molecule (Hydrophobic Grooves) CD1d->APC Surface Expression DPPI DPPI (Antigen) DPPI->CD1d Acyl Tail Binding TCell->DPPI Headgroup Recognition Cytokine Cytokine Release (IFN-gamma, IL-4) TCell->Cytokine Activation

Caption: Mechanism of DPPI recognition by iNKT cells via CD1d presentation, leading to immune activation.[1]

Part 5: Experimental Protocols

Preparation of DPPI-Stabilized Liposomes (LUVs)

Objective: Generate Large Unilamellar Vesicles (100 nm) containing 10 mol% DPPI for drug release studies.

ReagentMole %Mass (for 10 µmol Total Lipid)
DPPC (Host Lipid)90%6.6 mg
DPPI (Stabilizer)10%~0.81 mg
Total Lipid 100% ~7.4 mg

Workflow:

  • Solubilization: Dissolve DPPC and DPPI in 2 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

  • Drying: Evaporate solvent under a stream of Nitrogen gas while rotating the flask to form a thin, uniform lipid film. Desiccate under high vacuum (>2 hours) to remove trace solvent.

  • Hydration: Add 1 mL of PBS (pH 7.4) pre-heated to 55°C (must be >

    
     of DPPI). Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).[1]
    
  • Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid

    
    ) and thawing (55°C water bath) to equilibrate solute distribution.
    
  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 55°C.

  • Storage: Store at 4°C. Use within 1 week.

Critical Troubleshooting
  • Solubility Issues: If DPPI does not dissolve in 2:1 CHCl3:MeOH, add small aliquots of deionized water (up to 5% v/v) and sonicate.[1] The ammonium salt is more soluble in slightly polar organic mixtures.

  • Extrusion Resistance: If extrusion is difficult, ensure the temperature is maintained strictly above 50°C. DPPI rigidifies the membrane; extruding below

    
     will rupture the membrane filter.
    

Part 6: Synthesis & Quality Control

Synthetic Route: The synthesis typically employs phosphoramidite chemistry.

  • Precursor: 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG).[1][4]

  • Coupling: Reaction with a protected inositol phosphoramidite activator (e.g., tetrazole).[1]

  • Oxidation: Conversion of P(III) to P(V) using tert-butyl hydroperoxide.[1]

  • Deprotection: Removal of benzyl/acetal protecting groups from the inositol ring.

QC Parameters:

  • NMR:

    
     NMR in 
    
    
    
    (2:1) to confirm palmitoyl chains (
    
    
    0.9, 1.3 ppm) and inositol protons (
    
    
    3.5-4.5 ppm).[1]
  • Mass Spectrometry: ESI-MS (Negative mode) to identify the molecular ion

    
    .[1]
    
  • TLC: Silica gel 60; Chloroform/Methanol/Water/Ammonium Hydroxide (65:25:4:0.5).[1] Stain with Molybdenum Blue (phospholipids) or Charring.[1]

References

  • PubChem. (n.d.).[1] Dipalmitoyl phosphatidylinositol (Compound CID 194153).[1] National Library of Medicine. Retrieved from [Link][1]

  • NIST. (2006).[1] Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. National Institute of Standards and Technology. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018).[1] Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Retrieved from [Link]

  • American Chemical Society (ACS). (2011).[1] Chemical Synthesis and Immunosuppressive Activity of Dipalmitoyl Phosphatidylinositol Hexamannoside.[2][5][6][7] Journal of Organic Chemistry.[6][7] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Preparation of Small Unilamellar Vesicles (SUVs) Using 1,2-Dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the preparation of Small Unilamellar Vesicles (SUVs) utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI) . Unlike zwitterionic lipids (e.g., DPPC), DPPI is an anionic phospholipid implicated in critical cell signaling pathways and membrane asymmetry studies.

Formulating with DPPI presents unique physicochemical challenges:

  • Solubility: The inositol headgroup renders DPPI difficult to solubilize in pure chloroform.

  • Divalent Cation Sensitivity: The phosphate groups on the inositol ring are highly sensitive to

    
     and 
    
    
    
    , which can induce fusion or precipitation.
  • Phase Transition: As a saturated (16:0) lipid, DPPI requires elevated temperatures for processing.

This protocol utilizes Thin Film Hydration followed by Membrane Extrusion , the gold standard for generating uniform SUVs (


 nm) with high reproducibility.

Physicochemical Profile & Critical Parameters[1][2][3][4][5]

Before initiating the protocol, the researcher must account for the specific material properties of DPPI.

ParameterValue / CharacteristicOperational Implication
Lipid Identity DPPI (16:0 PI)Synthetic, saturated, anionic.
Molecular Weight ~850 g/mol (varies by salt)Calculate molarity precisely based on the specific salt form (usually

or

).
Phase Transition (

)

Crucial: All hydration and extrusion steps must occur at

to ensure the lipid is in the liquid-crystalline (

) phase.
Solubility Poor in pure

Requires Chloroform:Methanol:Water mixtures for initial dissolution.
Charge Negative (Anionic)Zeta Potential will be negative (

to

mV). Avoid buffers with high ionic strength initially to prevent shielding effects during formation.
Cation Sensitivity HighStrictly avoid

. Use buffers containing 1 mM EDTA.

Workflow Visualization

The following diagram outlines the critical path for DPPI SUV generation, highlighting the temperature-dependent steps.

DPPI_Workflow cluster_heat Maintained at 60°C (Above Tm) Start Raw DPPI Powder (Store at -20°C) Solvent Dissolution (CHCl3 : MeOH : H2O) Start->Solvent Weighing Film Thin Film Formation (Rotary Evap + Vacuum) Solvent->Film N2 Stream / Vacuum Hydration Hydration (Buffer + EDTA, >55°C) Film->Hydration Add Buffer MLV Multilamellar Vesicles (MLVs) Hydration->MLV Vortex / Agitation Extrusion Extrusion (100nm Polycarbonate, >55°C) MLV->Extrusion Energy Input SUV Final SUVs (Uniform Size) Extrusion->SUV Size Selection QC QC: DLS & Zeta Potential SUV->QC Validation

Figure 1: Step-by-step workflow for DPPI SUV preparation. The red dashed zone indicates steps that must occur above the phase transition temperature.

Detailed Protocol

Phase 1: Preparation of Lipid Film

Objective: Create a molecularly mixed, dry lipid layer.

  • Solvent Preparation: Prepare a solvent mixture of Chloroform : Methanol : Water (65:25:4 v/v) .

    • Expert Insight: Pure chloroform is insufficient for DPPI. The addition of methanol and a trace of water disrupts the hydrogen bonding of the inositol headgroup, ensuring complete dissolution.

  • Dissolution: Dissolve DPPI powder in the solvent mixture to a concentration of 10 mg/mL .

    • Note: If using a helper lipid (e.g., DPPC or Cholesterol), co-dissolve them at this stage.

  • Evaporation: Transfer the solution to a round-bottom flask. Use a rotary evaporator (or nitrogen stream for small volumes

    
     mL) to remove the solvent.
    
    • Target: A thin, translucent film on the glass wall.

  • Desiccation: Place the flask under high vacuum (<10 mbar) for at least 4 hours (preferably overnight) to remove trace solvents.

    • Why? Residual chloroform destabilizes the bilayer and is toxic to biological systems.

Phase 2: Hydration (Formation of MLVs)

Objective: Swell the lipid film to form Multilamellar Vesicles (MLVs).

  • Buffer Selection: Prepare HEPES Buffered Saline (HBS) : 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • CRITICAL: Add 1 mM EDTA . This chelates trace divalent cations that would otherwise crosslink the PI headgroups and cause precipitation.

  • Pre-Heating: Pre-heat the buffer and the dried lipid film to 60°C (well above the

    
     of 
    
    
    
    ).
  • Hydration: Add the hot buffer to the flask to achieve a final lipid concentration of 1–5 mg/mL .

  • Agitation: Vortex vigorously for 1 minute, return to the 60°C water bath for 5 minutes, and repeat for 3 cycles.

    • Result: A milky white suspension of MLVs.

Phase 3: Downsizing (Extrusion)

Objective: Convert large, chaotic MLVs into uniform Small Unilamellar Vesicles (SUVs).

Note: While sonication is possible, extrusion is recommended for DPPI to prevent lipid degradation and ensure size uniformity.

  • Assembly: Assemble a mini-extruder with two 100 nm polycarbonate membranes stacked.

  • Thermal Equilibration: Place the extruder block on a hot plate or heat block set to 60–65°C . Allow it to equilibrate.

    • Warning: Attempting to extrude DPPI below

      
       will foul the membrane and likely break the syringe due to the rigidity of the gel-phase lipids.
      
  • Passage: Load the MLV suspension into the gas-tight syringe. Pass the sample through the membrane 11–21 times .

    • Observation: The suspension should transition from milky white to translucent/clear, indicating the formation of SUVs (<100 nm).

  • Cooling: Allow the SUV suspension to cool slowly to room temperature.

Quality Control & Validation

Every batch must be validated. Visual clarity is insufficient proof of SUV formation.

MethodMetricAcceptance Criteria (DPPI SUVs)
Dynamic Light Scattering (DLS) Z-Average Diameter80 – 120 nm (for 100 nm extrusion)
DLS Polydispersity Index (PDI)< 0.1 (Monodisperse)
Zeta Potential Surface Charge-30 mV to -50 mV (Strongly Anionic)
Visual Inspection TurbidityTranslucent to clear; no visible precipitate.

Troubleshooting Guide:

  • Precipitate Visible? Likely Calcium contamination. Check water source and ensure EDTA is present.

  • High PDI (>0.2)? Insufficient extrusion passes or temperature dropped below

    
     during extrusion. Re-heat and re-extrude.
    
  • Hydrolysis? PI is prone to hydrolysis. Use fresh buffers and store lipids at -20°C under Argon.

References

  • Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Sundler, R., et al. (1981). Control of membrane fusion by divalent cations: Phosphatidylinositol. Journal of Biological Chemistry.[1] (Demonstrates Ca2+ sensitivity of PI lipids). [Link]

Sources

Application Notes and Protocols for Dipalmitoyl Phosphatidylinositol in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

Welcome to this comprehensive guide on the application of L-α-phosphatidylinositol (Dipalmitoyl), or DPPI, in the intricate field of lipid-protein interaction studies. As researchers, scientists, and drug development professionals, our quest to understand the fundamental molecular dialogues within the cell membrane is paramount. DPPI, a synthetic saturated phosphatidylinositol, offers a unique tool to construct well-defined model membrane systems. Its dipalmitoyl acyl chains confer specific biophysical properties, most notably a high phase transition temperature, which can be leveraged to probe the nuances of protein binding and function.

This document is not a rigid template but a dynamic guide born from established principles and field-proven insights. We will delve into the "why" behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system for generating robust and reproducible data. Every key claim and protocol step is supported by authoritative references to ground our discussion in the established scientific literature.

The Scientific Imperative: Why Dipalmitoyl Phosphatidylinositol?

Phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (PIPs), are cornerstone lipids in cellular signaling.[1] They act as docking sites for a vast array of proteins, regulating processes from cell growth and proliferation to cytoskeletal dynamics and membrane trafficking.[1] The inositol headgroup of PI can be phosphorylated at the 3, 4, and 5 hydroxyl positions, creating a diverse family of signaling molecules such as PI(4,5)P₂, a key player in signal transduction.[1]

DPPI, with its two saturated 16-carbon acyl chains, provides a model system with distinct advantages:

  • Defined Acyl Chain Composition: Unlike naturally derived PI, which has heterogeneous acyl chains, DPPI's defined composition ensures reproducibility in membrane preparation.

  • High Phase Transition Temperature (Tm): The saturated dipalmitoyl chains result in a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[2][3][4] This allows for the study of protein interactions with membranes in either a rigid, ordered gel state (below Tm) or a fluid, disordered liquid-crystalline state (above Tm), providing insights into how membrane fluidity affects protein binding and function.

  • Reduced Oxidative Liability: The absence of double bonds in the acyl chains makes DPPI less susceptible to oxidation compared to unsaturated lipids, enhancing the stability and shelf-life of prepared model membranes.

These properties make DPPI an invaluable tool for creating controlled, biomimetic environments to dissect the molecular intricacies of how proteins recognize and interact with PI-containing membranes.

Physicochemical Properties of DPPI
PropertyValueSource
Molecular FormulaC41H79O13PPubChem CID: 194153
Molecular Weight811.0 g/mol PubChem CID: 194153
Main Phase Transition (Tm)~41°C[2][3][4]

The Phosphatidylinositol Signaling Pathway: A Visual Overview

The biological relevance of studying PI-protein interactions is rooted in the phosphatidylinositol signaling pathway. This pathway is a critical communication network within the cell, initiated by the phosphorylation of PI. The following diagram illustrates the central role of PI and its conversion into key second messengers.

PI_Signaling_Pathway Phosphatidylinositol Signaling Cascade PI PI (Phosphatidylinositol) PIP PI(4)P PI->PIP PI4K PIP->PI PI 4-phosphatase PIP2 PI(4,5)P2 PIP->PIP2 PIP5K PIP2->PIP PI 5-phosphatase IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG PLC PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Activates

Caption: The Phosphatidylinositol Signaling Pathway.

Core Methodologies and Protocols

This section provides detailed protocols for preparing DPPI-containing model membranes and utilizing them in key biophysical techniques to study lipid-protein interactions.

Preparation of DPPI-Containing Liposomes

The foundation of many lipid-protein interaction studies is the creation of stable, unilamellar liposomes of a defined size. The thin-film hydration method followed by extrusion is a robust and widely used technique.[5][6]

Causality Behind the Method: This protocol is designed to transform lipids dissolved in an organic solvent into a uniform population of vesicles suspended in an aqueous buffer. The initial drying step creates a thin lipid film, maximizing the surface area for hydration. Hydration above the lipid's main phase transition temperature (Tm) is critical to ensure the lipid bilayers are in a fluid state, which facilitates the formation of multilamellar vesicles (MLVs).[7] The subsequent extrusion process forces these MLVs through a polycarbonate membrane with a defined pore size, resulting in the formation of large unilamellar vesicles (LUVs) with a homogenous size distribution.[7]

Materials:

  • L-α-phosphatidylinositol (Dipalmitoyl) (DPPI) and other lipids (e.g., DPPC, cholesterol) as required.

  • Chloroform/methanol solvent mixture (typically 2:1 or 3:1 v/v).

  • Round-bottom flask.

  • Rotary evaporator.

  • High-vacuum pump.

  • Desired aqueous buffer (e.g., HEPES, PBS), filtered and degassed.

  • Water bath.

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Syringes (e.g., 1 mL gas-tight).

Step-by-Step Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DPPI and any other lipids in the chloroform/methanol solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature below the boiling point of the solvents (e.g., 35-45°C). d. Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.[6] e. After the bulk solvent is removed, dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]

  • Hydration: a. Pre-warm the desired aqueous buffer to a temperature significantly above the Tm of DPPI (e.g., 50-60°C).[6][7] b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. c. Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes, ensuring the flask remains above the Tm of DPPI. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization: a. Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder block to the same temperature as the hydration buffer (50-60°C). c. Draw the MLV suspension into a syringe and place it in the extruder. d. Pass the lipid suspension through the membrane back and forth between two syringes for an odd number of passes (e.g., 11-21 times).[7] This ensures the final sample is in the receiving syringe. The suspension should become less turbid. e. The resulting suspension contains large unilamellar vesicles (LUVs) of a relatively uniform size.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is crucial to consider the stability of the liposomes, as aggregation can occur over time.[8]

Troubleshooting Common Issues:

  • Liposome Aggregation: Can be caused by high ionic strength buffers or improper storage. Consider using lower salt concentrations or including a small percentage of PEGylated lipids for steric stabilization.[8]

  • Low Encapsulation Efficiency (if applicable): Optimize the hydration volume and the concentration of the molecule to be encapsulated.

  • Incomplete Solvent Removal: Residual solvent can affect membrane properties. Ensure thorough drying under high vacuum.[8]

Differential Scanning Calorimetry (DSC)

Conceptual Overview: DSC is a powerful thermodynamic technique used to measure the heat changes associated with phase transitions in lipid membranes.[9][10] When a lipid bilayer transitions from the ordered gel phase to the disordered liquid-crystalline phase, it absorbs heat, resulting in an endothermic peak in the DSC thermogram.[11] The temperature at the peak maximum is the phase transition temperature (Tm). The binding of proteins or other molecules to the lipid bilayer can perturb the lipid packing, leading to changes in the Tm, the enthalpy (ΔH), and the cooperativity of the phase transition.[9][10] These changes provide quantitative insights into the nature of the lipid-protein interaction.

Materials:

  • DPPI or DPPI-containing LUVs (prepared as in section 3.1).

  • Protein of interest in the same buffer as the liposomes.

  • Differential Scanning Calorimeter.

  • Degassed buffer for reference cell.

Step-by-Step Procedure:

  • Sample Preparation: a. Prepare samples of liposomes alone and liposomes incubated with the protein of interest at various molar ratios. A typical lipid concentration for DSC is 1-5 mg/mL. b. Incubate the protein-liposome mixture for a sufficient time to allow binding to reach equilibrium. c. Degas all samples and the reference buffer thoroughly before loading into the calorimeter to prevent bubble formation.

  • DSC Measurement: a. Load the liposome or protein-liposome sample into the sample cell and an equal volume of the matched buffer into the reference cell.[9] b. Apply an excess pressure (e.g., 2-3 atm) to the cells to prevent boiling at higher temperatures. c. Equilibrate the system at a starting temperature well below the expected Tm of DPPI (e.g., 20°C). d. Scan the temperature at a constant rate (e.g., 0.5-1°C/min) to a temperature well above the Tm (e.g., 60°C). e. Perform multiple heating and cooling scans to check for the reversibility of the thermal transitions.[9]

  • Data Analysis: a. Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve. b. Determine the Tm (temperature at the peak maximum) and the calorimetric enthalpy (ΔH, the area under the peak) of the main phase transition for the liposomes alone and in the presence of the protein. c. Analyze the changes in Tm, ΔH, and the peak width (related to the cooperativity of the transition) as a function of protein concentration.

Interpreting the Data:

ObservationPotential Interpretation
Decrease in Tm The protein disrupts the packing of the lipid acyl chains, favoring the disordered phase. This is common for proteins that insert into the bilayer.
Increase in Tm The protein stabilizes the gel phase, possibly through electrostatic interactions with the headgroups that restrict their motion.
Broadening of the transition (decreased cooperativity) The protein perturbs the uniform packing of the lipids, creating domains with different thermal properties.
Decrease in ΔH The protein interacts with a subpopulation of lipids, removing them from the cooperative phase transition.
Surface Plasmon Resonance (SPR)

Conceptual Overview: SPR is a label-free, real-time technique for quantifying biomolecular interactions.[12][13] In the context of lipid-protein studies, liposomes containing DPPI are immobilized on a sensor chip surface. The protein of interest (the analyte) is then flowed over the surface. Binding of the protein to the liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[14] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which quantifies the binding affinity.[15]

Materials:

  • SPR instrument.

  • Sensor chip suitable for liposome capture (e.g., L1 or HPA chip).[12][16]

  • DPPI-containing LUVs (prepared as in section 3.1).

  • Protein of interest, dialyzed into the SPR running buffer.

  • SPR running buffer (e.g., HBS-N, PBS), filtered and degassed.

  • Regeneration solution (e.g., NaOH, isopropanol/NaOH mixture).[16]

Step-by-Step Procedure:

  • Surface Preparation and Liposome Immobilization (L1 Chip): a. Prime the SPR system with the running buffer. b. Precondition the L1 sensor chip surface according to the manufacturer's instructions. c. Inject the DPPI-containing LUVs (typically 0.1-1 mM lipid concentration) at a low flow rate (e.g., 2-5 µL/min) over the sensor surface to allow for their capture by the lipophilic groups on the chip. Aim for a stable baseline of immobilized liposomes (e.g., 5,000-10,000 RU). d. Inject a blocking agent, such as bovine serum albumin (BSA), to block any remaining non-specific binding sites on the surface. e. Stabilize the surface with one or two injections of a mild regeneration solution (e.g., 10-20 mM NaOH).[16]

  • Binding Analysis: a. Inject a series of increasing concentrations of the protein analyte over the immobilized liposome surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing. b. Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection. c. Between each protein concentration, regenerate the surface with a suitable regeneration solution to remove all bound protein and return to the baseline of immobilized liposomes.[16]

  • Data Analysis: a. Subtract the response from a reference flow cell (without liposomes or with control liposomes) and the buffer-only injection to correct for bulk refractive index changes and non-specific binding. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding, steady-state affinity) using the instrument's analysis software to determine kon, koff, and KD.

Experimental Workflow for SPR:

SPR_Workflow start Start prep_chip Prepare & Precondition L1 Sensor Chip start->prep_chip immobilize Immobilize DPPI Liposomes prep_chip->immobilize block Block Surface with BSA immobilize->block stabilize Stabilize Surface block->stabilize inject_protein Inject Protein Analyte (Concentration Series) stabilize->inject_protein measure Measure Association & Dissociation inject_protein->measure regenerate Regenerate Surface measure->regenerate regenerate->inject_protein Next Concentration analyze Analyze Data (kon, koff, KD) regenerate->analyze End of Series end End analyze->end

Caption: A typical workflow for an SPR experiment.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Conceptual Overview: ssNMR is a powerful technique for obtaining atomic-resolution structural and dynamic information about proteins and lipids in a membrane environment.[17][18][19] Unlike solution NMR, ssNMR can be applied to large, slowly tumbling systems like proteoliposomes. By using isotope labeling (e.g., ¹⁵N, ¹³C) of the protein or lipids, specific interactions can be identified. For example, changes in the chemical shifts of protein backbone amides upon binding to DPPI-containing membranes can map the interaction interface. Furthermore, ssNMR can provide information on the orientation and dynamics of the protein within the lipid bilayer.[17][19]

Materials:

  • Isotopically labeled (e.g., ¹⁵N, ¹³C) protein of interest.

  • DPPI-containing liposomes.

  • Buffer for sample preparation.

  • NMR spectrometer with a solid-state probe.

  • Zirconia rotors for magic angle spinning (MAS).

Step-by-Step Procedure:

  • Sample Preparation (Proteoliposomes): a. Prepare DPPI-containing liposomes as described in section 3.1. b. Incorporate the isotopically labeled protein into the liposomes. This can be done by co-solubilizing the lipids and protein in a detergent, followed by detergent removal via dialysis, or by direct incubation of the protein with pre-formed liposomes. c. Pellet the proteoliposomes by ultracentrifugation. d. Carefully pack the hydrated proteoliposome pellet into an MAS NMR rotor.

  • ssNMR Data Acquisition: a. Insert the rotor into the ssNMR probe and spin at the magic angle (54.74°) at a stable rotation speed. b. Acquire ssNMR spectra. For mapping interaction surfaces, a 2D ¹H-¹⁵N correlation spectrum (e.g., using cross-polarization) is often used. c. Spectra are typically acquired for the protein in the absence and presence of DPPI-containing membranes.

  • Data Analysis: a. Process the NMR data using appropriate software. b. Compare the spectra of the protein with and without the DPPI membranes. c. Residues in the protein that show significant chemical shift perturbations (changes in their peak positions) are likely part of the lipid-binding interface. d. Further experiments can probe the dynamics of the protein and the lipids in the membrane.

Concluding Remarks for the Advanced Practitioner

The methodologies outlined in this guide provide a robust framework for employing DPPI in lipid-protein interaction studies. The key to success lies in the careful preparation of the model membrane system and the selection of the appropriate biophysical technique to answer the specific research question. The high phase transition temperature of DPPI is not a limitation but a feature to be exploited, allowing for the systematic investigation of the role of membrane fluidity in mediating protein interactions. By integrating data from multiple techniques—the thermodynamic insights from DSC, the kinetic parameters from SPR, and the structural details from ssNMR—a comprehensive and high-resolution picture of these vital molecular interactions can be achieved, paving the way for novel discoveries in cell biology and therapeutic development.

References

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC. [Link]

  • Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane?. PubMed. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI. [Link]

  • Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes. PMC. [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer. [Link]

  • Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations. PubMed. [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions. ResearchGate. [Link]

  • DiPPI: A Curated Data Set for Drug-like Molecules in Protein–Protein Interfaces. PMC. [Link]

  • Differential scanning calorimetry of protein-lipid interactions. PubMed. [Link]

  • Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Springer. [Link]

  • Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. PMC. [Link]

  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Springer. [Link]

  • Development of Quantitative Solid-State NMR Methods to Characterize Membrane Proteins. ProQuest. [Link]

  • Solid state NMR of membrane proteins: methods and applications. PubMed. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Solid-state NMR structure determination of a membrane protein in E. coli cellular inner... PMC. [Link]

  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Solid State NMR Strategy for Characterizing Native Membrane Protein Structures. ResearchGate. [Link]

  • Preparation and Characterization of Drug Liposomes by pH-Gradient Method. ResearchGate. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. ResearchGate. [Link]

  • Liposome Preparation. Avanti Polar Lipids. [Link]

  • Using Differential Scanning Calorimetry to Expedite the Development of Optimized Therapeutic Protein Formulations. News-Medical.net. [Link]

  • Architecture of the DLiP database system. PPI: protein–protein interaction; cmpds: compounds. ResearchGate. [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate. [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC. [Link]

  • Taking advantage of electrostatic interactions to grow Langmuir-Blodgett films containing multilayers of the phospholipid dipalmitoylphosphatidylglycerol. PubMed. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. ResearchGate. [Link]

  • What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism. ACS Central Science. [Link]

  • Interaction of dipalmitoylphosphatidylcholine and dimyristoylphosphatidylcholine-d54 mixtures with glycophorin. A fourier transform infrared investigation. PubMed. [Link] 32.[10] Liposome preparation and size characterization. Scilit. [Link]

  • DTPPI: predicting drug interactions using a weighted drug-protein network. bioRxiv. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Liposome Preparation Protocol Guide. Scribd. [Link]

  • DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. Frontiers. [Link]

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). PMC. [Link]

  • Dipalmitoyl-phosphatidylcholine/phospholipase D interactions investigated with polarization-modulated infrared reflection absorption spectroscopy. PMC. [Link]

  • Orientational changes in dipalmitoyl phosphatidyl glycerol Langmuir monolayers. PubMed. [Link]

  • Phosphatidylinositol transfer proteins: Negotiating the regulatory interface between lipid metabolism and lipid signaling in diverse cellular processes. ResearchGate. [Link]

Sources

Reconstitution of membrane proteins in 16:0 PI bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reconstitution of Membrane Proteins into Synthetic 16:0 PI (DPPI) Bilayers

Executive Summary

This guide details the protocol for reconstituting integral membrane proteins into 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (16:0 PI or DPPI) bilayers. Unlike naturally derived PI (e.g., Liver PI), which contains heterogeneous acyl chains (often 18:0-20:4), synthetic 16:0 PI offers a chemically defined, saturated environment. This is critical for studying phase separation, specific lipid-protein docking interactions, and the impact of membrane rigidity on protein kinetics.

Key Technical Challenges Addressed:

  • Solubility: 16:0 PI is poorly soluble in standard chloroform due to its polar inositol headgroup and saturated chains.

  • Thermodynamics: The high phase transition temperature (

    
    ) requires strict thermal management to prevent premature gel-phase separation during protein insertion.
    
  • Charge: The anionic nature of PI requires careful pH and ionic strength optimization to prevent protein aggregation before insertion.

Material Science & Preparation

Lipid Characteristics
PropertySpecificationCritical Insight
Lipid Identity 16:0 PI (DPPI)Synthetic, Saturated, Anionic.
Molecular Weight ~850 Da (Ammonium Salt)Varies by counterion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

vs

).
Phase Transition (

)
~41°C (Estimated)*Note:[1] While DPPC is 41°C, the charged PI headgroup can alter

. Protocol mandates working at 55°C to ensure fluidity.
Solubility Low in pure

Requires Chloroform:Methanol:Water mixtures.[2]
Solvent Handling (The "Golden Ratio")

Standard lipid handling protocols often fail with DPPI because it precipitates in pure chloroform.

  • Correct Solvent System: Chloroform : Methanol : Water (65 : 35 : 8 v/v/v).

  • Why? The water/methanol fraction is essential to solvate the hydrophilic inositol headgroup, while chloroform solvates the palmitoyl chains.

Reconstitution Workflow (Logic Diagram)

The following diagram illustrates the thermodynamic path from mixed micelles to stable proteoliposomes.

ReconstitutionWorkflow cluster_temp Thermodynamic Control Zone (Maintain > 50°C) Lipid 16:0 PI Powder Solvent CHCl3:MeOH:H2O (65:35:8) Lipid->Solvent Dissolve Film Dry Lipid Film (High Vacuum) Solvent->Film N2 Stream + Vacuum Hydration Hydration (55°C) > Tm (Fluid Phase) Film->Hydration Buffer Addition Micelles Lipid-Detergent Mixed Micelles Hydration->Micelles + Detergent (e.g., DDM) Ternary Ternary Complex (Lipid-Protein-Detergent) Micelles->Ternary Saturating Conditions Protein Purified Membrane Protein (in Detergent) Protein->Ternary Slow Addition Removal Detergent Removal (Bio-Beads SM-2) Ternary->Removal Adsorption Vesicles Proteoliposomes (16:0 PI Bilayer) Removal->Vesicles Vesiculation

Caption: Step-wise thermodynamic progression from solubilized lipid monomers to formed proteoliposomes. The red dashed zone indicates steps requiring elevated temperature.[3]

Detailed Protocol

Phase 1: Lipid Film Formation

Goal: Create a homogeneous lipid stack free of organic solvents.

  • Aliquot: Transfer the required amount of 16:0 PI (dissolved in the 65:35:8 solvent mix) into a glass tube.

    • Note: Avoid plastic tubes; plasticizers can leach into organic solvents.[3]

  • Evaporation: Dry under a gentle stream of Nitrogen (

    
    ) gas. Rotate the tube to create a thin layer on the walls.
    
    • Critical: 16:0 PI holds onto water. You may see a "gel-like" residue rather than a dry powder.

  • Lyophilization: Place the tube under high vacuum (<10 mTorr) for at least 4-6 hours (preferably overnight) to remove trace water and methanol.

Phase 2: Solubilization & Mixed Micelles

Goal: Convert the lipid film into a state receptive to protein insertion.

  • Buffer Selection: Use a buffer compatible with your protein (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Caution: Avoid divalent cations (

      
      , 
      
      
      
      ) at this stage if possible, as they can bridge PI headgroups and cause precipitation.
  • Hydration: Add buffer to the dried film to achieve a lipid concentration of 5-10 mM .

  • Thermal Cycling: Incubate at 55°C (well above the

    
    ) for 30 minutes. Vortex vigorously every 5 minutes. The solution should become a cloudy suspension (Multilamellar Vesicles - MLVs).
    
  • Detergent Addition: Add detergent (e.g., n-Dodecyl-β-D-Maltoside [DDM] or Triton X-100).

    • Target Ratio: For DDM, aim for a Detergent:Lipid molar ratio of 1:1 to 2:1 (Solubilizing) or slightly lower for "saturation" reconstitution (Rigaud method).

    • Observation: The solution must clarify completely. If it remains cloudy, increase temperature or detergent concentration slightly.

Phase 3: Protein Insertion (The Critical Step)

Goal: Insert the protein without denaturing it or aggregating the lipid.

  • Equilibration: Maintain the lipid-detergent mixture at room temperature (if detergent allows) or slightly warmed (30-35°C) to prevent lipid hardening.

  • Mixing: Add your purified membrane protein.

    • LPR (Lipid-to-Protein Ratio): Typically 1:10 to 1:50 (w/w) for functional assays; 1:100+ for single-channel recording.

  • Incubation: Incubate with gentle agitation for 1 hour. This allows the protein to partition into the detergent-lipid mixed micelles.

Phase 4: Detergent Removal (Bio-Beads)

Goal: Remove detergent to force the lipids to self-assemble into a bilayer around the protein. Why Bio-Beads? Dialysis is ineffective for low-CMC detergents like DDM and difficult at high temperatures.

  • Preparation: Wash Bio-Beads SM-2 with methanol, then extensively with water, then equilibration buffer.

  • Stepwise Addition:

    • Add 1: Add 10 mg wet beads per mg detergent.[4] Incubate 1 hour at RT (or 30°C).

    • Add 2: Add another 10 mg beads per mg detergent. Incubate 2 hours.

    • Add 3: Add 20 mg beads per mg detergent. Incubate overnight at 4°C (if protein stable) or RT.

    • Note on Temperature: If the protein is stable, performing the first removal steps at 30-40°C ensures the 16:0 PI chains remain fluid enough to pack correctly around the protein. Cooling too fast can exclude the protein from the gel-phase lipid domains.

Quality Control & Validation

Sucrose Gradient Floatation Assay

This is the gold standard to verify incorporation.

  • Gradient: Prepare a discontinuous sucrose gradient (e.g., 60%, 40%, 10%, 0%).

  • Load: Mix the reconstituted sample with the 60% sucrose fraction (bottom).

  • Spin: Ultracentrifuge (e.g., 100,000 x g, 16 hours).

  • Analysis:

    • Success: Protein floats to the 10%/40% interface (low density due to lipid association).

    • Failure: Protein remains at the bottom (aggregated/pelleted).

Freeze-Fracture Electron Microscopy

Visualizes the proteoliposomes.

  • Empty 16:0 PI: Smooth fracture faces.

  • Proteoliposomes: Particles (intramembrane proteins) visible on the fracture face.

References

  • Avanti Polar Lipids. Product Information: 16:0 PI (1,2-dipalmitoyl-sn-glycero-3-phosphoinositol).[5] Available at: [Link]

  • Rigaud, J. L., & Levy, D. (2003). Reconstitution of membrane proteins into liposomes.[4][6] Methods in Enzymology, 372, 65-86. Available at: [Link]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. Available at: [Link]

  • Goñi, F. M., et al. (2014). Phase transitions of binary lipid mixtures: A DSC study. Chemistry and Physics of Lipids.

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization of Dipalmitoyl Phosphatidylinositol (16:0 PI)

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to provide immediate, high-level troubleshooting for researchers working with Dipalmitoyl Phosphatidylinositol (16:0 PI). It moves beyond basic instructions to explain the physicochemical reasons behind solubility failures.

The Core Challenge: The "Dual Nature" of DPPI

Solubilizing 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (16:0 PI) presents a specific thermodynamic paradox that often leads to experimental failure:

  • The Hydrophobic Mismatch: The two palmitoyl chains (16:0) are fully saturated.[1] At room temperature (25°C), these chains exist in a gel phase (

    
    ) , creating a rigid, crystalline packing structure. The phase transition temperature (
    
    
    
    ) of DPPI is approximately 41°C . Below this temperature, the energy barrier to disperse the lipid is high.
  • The Polar Headgroup: The inositol headgroup is significantly more polar and bulky than Choline (PC) or Ethanolamine (PE). It is acidic (anionic) and heavily hydrated. Pure non-polar solvents (like 100% Chloroform) cannot overcome the hydrogen bonding network of the headgroup, while pure polar solvents cannot solvate the fatty acid tails.

The Solution: You must create a solvent system that mimics an amphiphilic environment while thermally driving the lipid into the liquid-crystalline (


) phase.

The "Golden Path" Protocol

Follow this protocol for initial solubilization. Do not deviate unless troubleshooting requires it.

Reagents Required
  • Chloroform (

    
    ):  HPLC Grade, stabilized with ethanol or amylene.
    
  • Methanol (

    
    ):  HPLC Grade.
    
  • Water (

    
    ):  Double-distilled or Milli-Q (Trace amounts).
    
  • Heat Source: Water bath set to 50°C (

    
    ).
    
Step-by-Step Methodology
  • Equilibrate: Remove the vial of 16:0 PI from the freezer (-20°C) and allow it to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic lipid powder, causing "gummy" aggregation that is difficult to solvate.[1]

  • Solvent Preparation: Prepare a mixture of Chloroform : Methanol (2:1 v/v) .

    • Note: For concentrations >5 mg/mL, or if the lipid is a Sodium Salt, modify this to Chloroform : Methanol : Water (65 : 35 : 8 v/v) .

  • Addition: Add the solvent to the lipid powder to achieve a target concentration of 1–10 mg/mL .

  • Thermal Activation: Place the sealed vial in a 50°C water bath for 5–10 minutes.

    • Critical Mechanism: You must exceed the

      
       (41°C) to melt the acyl chains. Without heat, the solvent cannot penetrate the crystalline lattice.
      
  • Agitation: Vortex vigorously for 30 seconds while the solution is still warm.

  • Visual Check: The solution should be clear and colorless. If cloudy, refer to the Troubleshooting Section.

Visualization: Solubilization Workflow

Figure 1: Logical workflow for solubilizing high-Tm saturated acidic lipids.

SolubilizationWorkflow Start Start: 16:0 PI Powder (Stored at -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solvent Add Solvent CHCl3:MeOH (2:1) Equilibrate->Solvent Heat Heat to 50°C (> Tm of 41°C) Solvent->Heat Crucial Step Vortex Vortex Vigorously (30 sec) Heat->Vortex Check Visual Inspection Vortex->Check Success Clear Solution (Ready for Use) Check->Success Clear Fail Cloudy/Precipitate Check->Fail Cloudy FixWater Add Trace Water (Solvate Headgroup) Fail->FixWater Salt Issue? FixHeat Re-heat to 55°C (Sonication) Fail->FixHeat Gel Phase? FixWater->Vortex FixHeat->Vortex

Caption: Workflow emphasizing the necessity of heating above the Phase Transition Temperature (Tm) of 41°C.

Troubleshooting Center (Q&A)

Issue 1: "My solution is cloudy/milky after vortexing."

Diagnosis: This is typically a Phase State Error or Hydration Mismatch .

  • Cause A (Temperature): The lipid is likely below its

    
     (41°C). Saturated lipids in the gel phase scatter light.
    
    • Fix: Re-heat the vial to 50–55°C and vortex immediately.

  • Cause B (Water Content): If you are using the Sodium Salt form of PI, it is extremely hydrophilic. Pure Chloroform/Methanol (2:1) may not be polar enough to dissociate the ions.

    • Fix: Add water dropwise (up to 5% of total volume) or switch to a 65:35:8 (CHCl3:MeOH:H2O) system. The water creates a "polar core" for the inositol headgroup.

Issue 2: "I see a white precipitate at the bottom that won't dissolve."

Diagnosis: Inorganic Salt Contamination or Saturation.

  • Explanation: Commercial PI is often supplied as an Ammonium (

    
    ) or Sodium (
    
    
    
    ) salt. While the lipid dissolves, excess inorganic salts (artifacts of synthesis) may not dissolve in organic solvent.
  • Test: Centrifuge the tube. If the supernatant is clear and contains your lipid (verify by TLC or Mass Spec), the pellet is likely inorganic salt and can be discarded.

  • Alternative: If the lipid itself is precipitating, the solution is too non-polar. Increase the Methanol content (e.g., shift from 2:1 to 1:1).

Issue 3: "Can I use pure Chloroform to dissolve 16:0 PI?"

Verdict: NO.

  • Reasoning: Phosphatidylinositol has a large, poly-hydroxylated inositol ring. In pure chloroform (

    
    ), these hydroxyl groups form intermolecular hydrogen bonds, causing the lipid to aggregate into inverted micelles or precipitate out of solution. You must  use a protic co-solvent (Methanol) to break these hydrogen bonds.
    
Issue 4: "Can I use plastic pipette tips?"

Verdict: Use with Caution (Prefer Glass/Hamilton Syringes).

  • Reasoning: Chloroform is an aggressive solvent that extracts plasticizers (phthalates) and slip agents (erucamide) from standard polypropylene tips. These contaminants appear as "ghost peaks" in Mass Spectrometry (m/z 338, 429, etc.).

  • Protocol: For analytical lipidomics, always use glass syringes or glass pipettes. For general liposome prep, high-quality polypropylene tips used quickly are acceptable, but never store chloroform solutions in plastic.

Quantitative Data: Solubility & Properties[2][3][4]

ParameterValue / RecommendationNotes
Molecular Formula

Ammonium Salt (Common)
Phase Transition (

)
~41°C Must heat above this to solubilize.
Primary Solvent Chloroform : Methanol (2:[2]1)Standard starting point.
High-Polarity Solvent CHCl3 : MeOH : H2O (65:35:8)Use for Sodium Salts or high conc.
Max Solubility ~20 mg/mLIn optimized solvent mixtures.
Storage -20°C (Powder), -80°C (Solution)Store under Argon/Nitrogen to prevent oxidation.

References

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Retrieved from

  • Cayman Chemical. Product Information: PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt).[3] Retrieved from

  • Sigma-Aldrich. Phosphatidylinositol sodium salt from soybean - Product Information. Retrieved from

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry. (Foundational basis for 2:1 extraction).[2]

Sources

Technical Support Center: Sonication Protocols for Dispersing Saturated Phosphatidylinositol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective dispersion of saturated phosphatidylinositol using sonication. Our goal is to equip you with the expertise to overcome common challenges and achieve consistent, high-quality vesicle preparations for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the sonication of saturated phosphatidylinositol. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Q1: My saturated phosphatidylinositol solution remains cloudy or contains visible aggregates even after prolonged sonication. What's going wrong?

A1: This is a frequent challenge, especially with saturated lipids, and it almost always points to an issue with the temperature during hydration and sonication.

  • Causality: Saturated phospholipids, like many forms of phosphatidylinositol, have a relatively high gel-to-liquid crystalline phase transition temperature (Tm).[1] Below this temperature, the lipid acyl chains are in a tightly packed, ordered gel state, which is highly resistant to hydration and disruption by sonication.[1] To form small, unilamellar vesicles (SUVs), the lipid bilayers must be in a more fluid, liquid crystalline state.[2] Sonication energy is much more effective at breaking apart and re-forming bilayers when they are fluid.[3]

  • Solution Workflow:

    • Determine the Tm: Identify the specific saturated phosphatidylinositol you are using and find its Tm. This information is often available from the supplier (e.g., Avanti Polar Lipids). If you are using a mixture of lipids, the processing temperature should be above the Tm of the lipid with the highest transition temperature.[1][2]

    • Hydration Above Tm: Ensure the initial hydration of the dry lipid film is performed with a buffer pre-heated to a temperature at least 5-10°C above the Tm.[2][4] Agitate the sample during this step to encourage the formation of multilamellar vesicles (MLVs).

    • Sonication Above Tm: Crucially, maintain the temperature of your sample above the Tm throughout the entire sonication process. This can be achieved by using a heated bath sonicator or by placing your sample in a temperature-controlled water bath while using a probe sonicator.[5][6] For many saturated phosphatidylinositols, this may require temperatures in the range of 40-60°C or higher.[3][7]

  • Self-Validation: A properly dispersed solution will appear translucent or slightly opalescent, not milky or cloudy.[6] You can further validate the vesicle size and distribution using Dynamic Light Scattering (DLS).

Q2: I'm concerned about lipid degradation due to the high temperatures and sonication energy required. How can I minimize this?

A2: This is a valid concern, as the combination of heat and high-energy ultrasound can lead to hydrolysis and oxidation of phospholipids.

  • Causality: The acoustic cavitation that drives vesicle formation also generates localized high temperatures and pressures, which can create free radicals.[8] This can lead to the de-esterification of the fatty acid chains from the glycerol backbone or oxidation of the lipid tails, especially if they have any degree of unsaturation.[9] While phosphatidylinositol is often supplied with a saturated fatty acid at the sn-1 position and an unsaturated one (like arachidonic acid) at the sn-2 position, fully saturated synthetic versions are also used. Even for saturated lipids, prolonged high-energy input can cause degradation.

  • Mitigation Strategies:

    • Use Pulsed Sonication: Instead of continuous sonication, use a pulsed mode (e.g., 30 seconds on, 30 seconds off).[10][11] This allows the sample to cool between pulses, reducing the overall thermal stress on the lipids.[10][12]

    • Inert Atmosphere: Perform the hydration and sonication steps under an inert gas like argon or nitrogen.[6] This is especially critical for naturally derived phosphatidylinositol which may contain unsaturated fatty acids susceptible to oxidation.

    • Optimize Sonication Time: Do not over-sonicate. The process of vesicle size reduction often plateaus.[8] Determine the optimal sonication time for your specific setup by taking aliquots at different time points and measuring the particle size with DLS. Stop sonicating when the vesicle size no longer decreases significantly.

    • Consider Bath Sonication for Sensitive Lipids: While a probe sonicator is more powerful, a bath sonicator provides a gentler, more diffuse energy input, which can be less damaging to the lipids.[5][9] However, achieving the desired small vesicle size may take longer.

Q3: My final vesicle preparation has a very broad size distribution (high polydispersity index). How can I achieve a more uniform population?

A3: A high polydispersity index (PDI) indicates a heterogeneous mixture of vesicle sizes, which can affect the reproducibility of downstream experiments.

  • Causality: Inconsistent energy delivery throughout the sample is a primary cause of high PDI. With a probe sonicator, the energy is most intense directly below the tip and diminishes further away.[13] If the sample is not adequately mixed, some portions will be over-sonicated while others remain under-sonicated. Additionally, starting with a poorly hydrated lipid film can lead to the formation of large, persistent aggregates that are difficult to break down uniformly.

  • Protocol Refinements for Uniformity:

    • Thorough Initial Hydration: Ensure the initial lipid film is thin and uniform before adding the buffer. After adding the warm buffer, vortex the sample vigorously to create a uniform suspension of MLVs. Some protocols even recommend several freeze-thaw cycles to aid in this initial dispersion before sonication.

    • Proper Probe Placement: When using a probe sonicator, ensure the tip is submerged sufficiently in the sample but not touching the sides or bottom of the vessel. This allows for better circulation of the sample.

    • Agitation during Sonication: If possible, gently agitate the sample during bath sonication to ensure all parts of the suspension are exposed to the ultrasonic energy.

    • Post-Sonication Extrusion (Optional but Recommended): For the most uniform vesicle population, consider passing the sonicated suspension through a membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[2][5] This is a highly effective method for sizing vesicles and will significantly reduce the PDI.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the sonication of saturated phosphatidylinositol.

Q1: Should I use a probe sonicator or a bath sonicator?

A1: The choice depends on your specific requirements for sample volume, desired vesicle size, and sensitivity of your lipids.

FeatureProbe SonicatorBath Sonicator
Energy Input High, concentrated energy.[5][9]Lower, diffuse energy.[5][9]
Efficiency More efficient at reducing vesicle size; faster processing.[13]Less efficient; may require longer sonication times.[9]
Temperature Control Can cause rapid localized heating, requiring careful cooling and pulsing.[9][10][13]Easier to maintain a constant temperature.[9]
Contamination Risk Potential for metal particle contamination from the probe tip.[9]No direct contact with the sample, lower contamination risk.[9]
Typical Use Case Small volumes; when very small vesicles (SUVs) are required.Larger volumes; gentler processing for sensitive lipids.
Q2: What is the underlying mechanism of vesicle formation during sonication?

A2: The primary mechanism is acoustic cavitation .[2] High-frequency sound waves create microscopic bubbles in the liquid. These bubbles oscillate and violently collapse, generating intense, localized shear forces.[2] These forces are strong enough to break the large, multilamellar vesicles (MLVs) that form during initial hydration into smaller, planar bilayer fragments. These unstable fragments then spontaneously re-seal into thermodynamically stable, small unilamellar vesicles (SUVs) to minimize the exposure of their hydrophobic edges to the aqueous environment.[2]

Experimental Protocols & Visualizations

Protocol: Preparation of Saturated Phosphatidylinositol Vesicles by Probe Sonication

This protocol is a starting point and should be optimized for your specific lipid composition and equipment.

  • Lipid Film Preparation:

    • Dissolve the desired amount of saturated phosphatidylinositol in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the solvent under a gentle stream of nitrogen or argon to form a thin, even lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]

  • Hydration:

    • Pre-heat your aqueous buffer (e.g., HEPES-buffered saline) to a temperature at least 5-10°C above the Tm of your phosphatidylinositol.

    • Add the warm buffer to the lipid film and vortex vigorously for 5-10 minutes. The solution should appear milky, indicating the formation of MLVs.

  • Sonication:

    • Place the sample vial in a beaker of water maintained at the same temperature as the hydration buffer (above Tm).

    • Immerse the tip of the probe sonicator into the lipid suspension.

    • Sonicate using a pulsed setting (e.g., 30 seconds on, 30 seconds off) at an appropriate power level (this will need to be determined empirically for your instrument).

    • Continue for a total "on" time of 10-30 minutes, or until the solution becomes translucent. Monitor the temperature throughout to ensure it remains above the Tm.[3][7]

  • Post-Sonication Processing:

    • Centrifuge the sample at a low speed (e.g., 2,000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip.

    • Carefully transfer the supernatant (your vesicle suspension) to a new tube.

    • For a highly uniform size distribution, proceed with extrusion through a 100 nm polycarbonate membrane.[5]

Diagrams

SonicationWorkflow cluster_prep Preparation cluster_sonication Sonication cluster_post Post-Processing & QC LipidFilm 1. Dry Saturated PI Lipid Film Hydration 2. Hydrate Above Tm (Forms MLVs) LipidFilm->Hydration Add warm buffer Sonication 3. Sonicate Above Tm (Pulsed Mode) Hydration->Sonication Apply acoustic energy Centrifuge 4. Centrifuge (Remove Debris) Extrusion 5. Optional: Extrusion DLS 6. Quality Control (DLS Analysis) Final Final SUV Suspension

TroubleshootingTree Start Problem: Cloudy Suspension After Sonication Q_Temp Was sonication performed ABOVE the lipid Tm? Start->Q_Temp Sol_Heat Solution: 1. Determine Lipid Tm 2. Hydrate & Sonicate > Tm Q_Temp->Sol_Heat No Q_Uniformity Is PDI high? Q_Temp->Q_Uniformity Yes Sol_Uniformity Solution: 1. Ensure thorough hydration 2. Use pulsed sonication 3. Consider post-extrusion Q_Uniformity->Sol_Uniformity Yes Q_Degradation Concerned about lipid degradation? Q_Uniformity->Q_Degradation No Success Clear Suspension (Low PDI) Sol_Uniformity->Success Sol_Degradation Solution: 1. Use pulsed mode 2. Work under inert gas 3. Optimize sonication time Q_Degradation->Sol_Degradation Yes Q_Degradation->Success No Sol_Degradation->Success

References

  • Morrissey Lab Protocol for Preparing Phospholipid Vesicles by Membrane Extrusion . Morrissey Lab. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols . National Center for Biotechnology Information. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application . National Center for Biotechnology Information. [Link]

  • Liposome Preparation . Avanti Polar Lipids. [Link]

  • Giant Vesicle Preparation . Avanti Polar Lipids. [Link]

  • The Role of Cavitation in Liposome Formation . National Center for Biotechnology Information. [Link]

  • Effect of processing conditions as high-intensity ultrasound, agitation, and cooling temperature on the physical properties of a low saturated fat . National Center for Biotechnology Information. [Link]

  • What Is The Transition Temperature Of The Lipid? . Avanti Polar Lipids. [Link]

  • Bath vs probe sonicators? My PI is looking to buy a new one for sonications of up to 1 hr and at temperature (up to 70C) and gave me control of the search. : r/Biochemistry . Reddit. [Link]

  • Reducing Liposome Size with Ultrasound: Bimodal Size Distributions . Taylor & Francis Online. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing . National Center for Biotechnology Information. [Link]

  • Sonication or other protocol to make lipid solution clear? . ResearchGate. [Link]

  • optimization of mixing temperature and sonication duration in liposome preparation . Jurnal Farmasi Sains dan Komunitas. [Link]

  • Influence of sonication, temperature, and agitation, on the physical properties of a palm-based fat crystallized in a continuous system . PubMed. [Link]

  • optimization of mixing temperature and sonication duration in liposome preparation optimasi suhu pencampuran dan durasi . Neliti. [Link]

  • (PDF) Comparative effect of thermo sonication and conventional heat process on lipid oxidation, vitamins and microbial count of milk . ResearchGate. [Link]

  • Phospholipids at the Interface: Current Trends and Challenges . National Center for Biotechnology Information. [Link]

  • High-Resolution Ultrasound Spectroscopy for the Determination of Phospholipid Transitions in Liposomal Dispersions . MDPI. [Link]

  • Troubleshooting IP/Co-IP . ChromoTek. [Link]

  • Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization . National Center for Biotechnology Information. [Link]

  • Influence of sonication, temperature, and agitation, on the physical properties of a palm-based fat crystallized in a continuous system . National Center for Biotechnology Information. [Link]

  • Phospholipids at the Interface: Current Trends and Challenges . Semantic Scholar. [Link]

  • (PDF) Sonication-assisted emulsification: Analyzing different polymers in aqueous systems for microparticle preparation by the double emulsion technique . ResearchGate. [Link]

  • Phosphatidylinositol accumulation assay . Creative BioMart. [Link]

  • Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models . National Center for Biotechnology Information. [Link]

  • Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization . National Center for Biotechnology Information. [Link]

  • Low-Power Sonication Can Alter Extracellular Vesicle Size and Properties . MDPI. [Link]

  • sonication problems! . Protocol Online. [Link]

Sources

Technical Support Center: Acidic Phospholipid Solubility

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Lipid Formulation Division Subject: Technical Guide: Solubilization & Handling of Saturated Acidic Phospholipids (DPPI, DPPA, DPPG)

Abstract: Saturated acidic phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI) , as well as its analogs DPPA and DPPG, present a unique "solubility paradox." Their saturated fatty acid tails (C16:0) drive high phase transition temperatures (


), creating rigid crystalline structures, while their anionic headgroups require specific ionic environments to prevent aggregation. This guide provides field-proven protocols to overcome these thermodynamic barriers in both organic solvents and aqueous buffers.

Module 1: The Chemistry of Insolubility

To troubleshoot effectively, you must understand the two forces fighting you:

  • The Acyl Chain Barrier (The "Gel" State): Dipalmitoyl chains (16:0) pack tightly. For DPPI and DPPA, the main phase transition temperature (

    
    ) often exceeds 60°C  (depending on pH and ionization). Below this temperature, the lipid is in a "gel" phase (
    
    
    
    ), acting more like a solid crystal than a fluid membrane.
    • Implication: You cannot hydrate or extrude these lipids at room temperature.

  • The Headgroup Barrier (Ionic Lattice): Acidic lipids usually come as Sodium (Na+) or Ammonium (

    
    ) salts. In non-polar solvents (pure Chloroform), the ionic headgroups cannot solvate, leading to inverted micelle aggregates or precipitation. In water, if the pH is below the lipid's 
    
    
    
    , the headgroups protonate, lose their charge repulsion, and crash out of solution.

Module 2: Organic Solvent Troubleshooting (Stock Solutions)

Scenario: You are trying to dissolve DPPI/DPPA powder in Chloroform to make a stock solution, but it remains cloudy or precipitates.

The Fix: The "Avanti" Polarity Spike Pure chloroform is too non-polar to solvate the salt form of acidic lipids. You must introduce a "polarity spike" to disrupt the ionic lattice without crashing the hydrophobic tails.

Solvent ComponentRoleRecommended Ratio (v/v)
Chloroform (

)
Solvates the hydrophobic tails.65 parts
Methanol (

)
Bridging solvent; solvates the headgroup.35 parts
Water (

)
Critical for ionizing the salt form (Na+).8 parts

Protocol A: Preparation of Organic Stock (20 mg/mL)

  • Weigh DPPI/DPPA powder into a glass vial (Teflon-lined cap). Never use plastic.[1]

  • Add the solvent mixture: Chloroform : Methanol : Water (65 : 35 : 8) .

  • Warm: Heat the vial to 40–50°C in a water bath.

  • Sonicate: Bath sonicate for 5 minutes while warm.

  • Result: The solution should become crystal clear.

Expert Tip: If you are using the Free Acid form (not the Na+ salt), it may dissolve in pure Chloroform or Chloroform:Methanol (2:1). However, Free Acids are less stable (prone to hydrolysis). We recommend storing the Na-salt and using the ternary solvent system above.

Module 3: Aqueous Hydration & Liposome Formation

Scenario: You dried the lipid film and added buffer, but the lipid is peeling off in "sheets" or floating as white chunks. It will not form a suspension.

The Fix: Thermal & pH Management You must operate above the Phase Transition Temperature (


) and ensure the headgroup is ionized (negatively charged) to force the sheets apart via electrostatic repulsion.

Protocol B: Hydration of DPPI/DPPA Films

  • Film Drying: Evaporate the organic stock under Nitrogen. Lyophilize for 4+ hours to remove trace solvents (crucial for acidic lipids).

  • Buffer Selection: Use a buffer with pH 7.4 or higher (e.g., HEPES, Tris).

    • Warning: Avoid high salt (>150mM NaCl) initially. High ionic strength shields the charge repulsion, promoting aggregation. Hydrate in low salt (10mM buffer), then add salt after liposomes form.

    • Warning: Avoid Calcium/Magnesium. Divalent cations (

      
      ) bridge acidic headgroups, causing immediate precipitation (fusion).
      
  • The Heat Step: Preheat the buffer to 65–70°C (well above the

    
     of DPPI/DPPA).
    
  • Hydration: Add hot buffer to the film.

  • Agitation: Vortex vigorously while keeping the sample hot.

    • Troubleshooting: If chunks persist, perform Freeze-Thaw cycles : Freeze in liquid nitrogen (or dry ice/methanol), thaw in a 70°C water bath. Repeat 5 times. This disrupts the crystal lattice.

Visualization: Solubilization Decision Matrix

SolubilityLogic Start Start: DPPI/Acidic Lipid Powder SolventType Target Solvent System? Start->SolventType Organic Organic (Stock Solution) SolventType->Organic Aqueous Aqueous (Liposomes/Micelles) SolventType->Aqueous CheckSalt Is it a Salt (Na+) or Free Acid? Organic->CheckSalt CheckTemp Check Phase Transition (Tm) Aqueous->CheckTemp SaltForm Salt Form (Na+/NH4+) CheckSalt->SaltForm AcidForm Free Acid Form CheckSalt->AcidForm SolnSalt Use Chloroform:MeOH:Water (65:35:8) SaltForm->SolnSalt SolnAcid Use Chloroform:MeOH (2:1 or 9:1) AcidForm->SolnAcid TempLow Room Temp (<25°C) CheckTemp->TempLow Below Tm TempHigh High Temp (>65°C) CheckTemp->TempHigh ResultFail Precipitation / Aggregation TempLow->ResultFail Below Tm ResultSuccess Successful Hydration TempHigh->ResultSuccess pH > 7.4

Figure 1: Decision matrix for solubilizing acidic phospholipids based on solvent system and lipid form.

Frequently Asked Questions (FAQs)

Q: I need to use Chloroform for a specific reaction, but I can't add water. How do I dissolve DPPI-Na? A: You must convert the lipid from the Sodium salt to the Free Acid form or an Ammonium salt.

  • Protocol: Create a biphasic system (Chloroform/Methanol/Water).[2] Acidify the aqueous phase (HCl) to pH 2. The lipid will protonate and partition into the Chloroform phase. Collect the organic phase and dry it down. The resulting Free Acid will dissolve in pure Chloroform. Note: Use immediately; free acids degrade faster.

Q: My liposomes formed, but they precipitated after cooling to room temperature. A: This is "Phase Separation." When DPPI cools below its


 (~60°C+), the chains crystallize. If the liposomes are not stabilized by other lipids (like Cholesterol or unsaturated PC), they may fuse and aggregate.
  • Fix: Keep the formulation >60°C during use, or incorporate Cholesterol (30-40 mol%) or DPPC to modulate the membrane fluidity and stability at lower temperatures.

Q: Can I use PBS (Phosphate Buffered Saline)? A: Yes, but be careful. PBS contains ~150mM NaCl. High salt shields the negative charge of DPPI, reducing the electrostatic repulsion that keeps the liposomes dispersed.

  • Recommendation: Hydrate in 10mM HEPES or Tris (no salt) first. Once stable liposomes form, add concentrated NaCl to reach physiological ionic strength.

References

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines.[4][5][6][7][8] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Contextual data on Dipalmitoyl chain thermodynamics). Available at: [Link]

  • PubChem. 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) Sodium Salt Data.[9] National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ESI-MS Mass Spectrometry Analysis of Dipalmitoyl Phosphatidylinositol (DPPI)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of lipid signaling and membrane biology, the precise and accurate analysis of specific phospholipid species is paramount. Dipalmitoyl phosphatidylinositol (DPPI), a saturated phosphatidylinositol, plays a crucial role in cellular processes, and its characterization by mass spectrometry is a cornerstone of modern lipidomics. This guide provides an in-depth technical comparison of two primary electrospray ionization mass spectrometry (ESI-MS) methodologies for the analysis of DPPI: Direct Infusion ESI-MS/MS and Liquid Chromatography-Coupled ESI-MS/MS (LC-ESI-MS/MS) .

This document moves beyond a simple recitation of protocols to offer a causal explanation behind experimental choices, ensuring a self-validating system of analysis. Every claim is grounded in established scientific principles and supported by authoritative references.

Understanding Dipalmitoyl Phosphatidylinositol (DPPI)

DPPI is a glycerophospholipid consisting of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and a phosphate group linking the glycerol to a myo-inositol headgroup. Its fully saturated nature simplifies its mass spectrometric signature compared to its unsaturated counterparts, making it an excellent model compound for methodological comparisons.

Molecular Formula: C H O P

Exact Mass: 810.5258 Da

The Cornerstone of Analysis: ESI-MS/MS of DPPI

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact, charged molecules from solution into the gas phase, making it ideal for the analysis of thermally labile molecules like phospholipids.[1][2] Tandem mass spectrometry (MS/MS) further enables the structural elucidation of these ionized molecules by inducing fragmentation and analyzing the resulting product ions.

Ionization of DPPI

DPPI can be analyzed in both positive and negative ion modes, with the choice of polarity significantly influencing the resulting data.

  • Negative Ion Mode: This is often the preferred mode for phosphatidylinositols.[3] The phosphate group is readily deprotonated, forming a stable [M-H] ion. This mode generally provides more structurally informative fragments.

  • Positive Ion Mode: DPPI can be detected as protonated molecules ([M+H]), as well as adducts with sodium ([M+Na]) or ammonium ([M+NH]). While less common for structural elucidation of PIs, positive mode can be useful, particularly when analyzing complex mixtures where other lipid classes are of interest.

The calculated monoisotopic masses of common DPPI ions are presented in Table 1.

Ion SpeciesFormulaCalculated m/z
[M-H]C H O P809.5186
[M+H]C H O P811.5330
[M+Na]C H O PNa833.5150
[M+NH]C H O PN828.5596

Table 1: Theoretical m/z values for common precursor ions of Dipalmitoyl Phosphatidylinositol (DPPI).

Fragmentation of DPPI

Collision-induced dissociation (CID) of the DPPI precursor ion yields a wealth of structural information. The fragmentation pathways are predictable and provide confirmation of both the headgroup and the fatty acyl chains.

In negative ion mode , the fragmentation of the [M-H] ion is characterized by:

  • Neutral loss of the fatty acyl chains: This can occur as the loss of a free fatty acid (palmitic acid, 256.24 Da) or as a ketene (238.23 Da).

  • Characteristic headgroup fragments: The fragmentation of the inositol phosphate moiety produces specific ions, with m/z 241.01 being a key diagnostic ion for the glycerophosphoinositol headgroup.[4] Other fragments at m/z 259.02, 223.00, and 315.02 are also indicative of the inositol headgroup.[4]

  • Carboxylate anion: The palmitate anion ([C H O] ) at m/z 255.23 is a prominent fragment.

The fragmentation of DPPI in negative ion mode is illustrated in the following diagram:

cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M-H]⁻ m/z 809.5 frag1 [M-H - C₁₆H₃₂O₂]⁻ Neutral Loss of Palmitic Acid m/z 553.3 precursor->frag1 - 256.2 Da frag2 [C₁₆H₃₁O₂]⁻ Palmitate Anion m/z 255.2 precursor->frag2 frag3 [Glycerophosphoinositol-H]⁻ m/z 415.1 frag1->frag3 - Palmitic Acid frag4 [Inositol-PO₄-H]⁻ m/z 259.0 frag3->frag4 frag5 [Glycerol-PO₄-H]⁻ m/z 171.0 frag3->frag5

Figure 1: Simplified fragmentation pathway of [M-H]⁻ of DPPI in negative ion mode.

In positive ion mode , fragmentation of the [M+H] ion of phospholipids often results in a dominant, structurally uninformative ion from the headgroup. For phosphatidylcholines, this is the phosphocholine headgroup at m/z 184. While a direct analogue for the inositol headgroup is less consistently reported as a dominant positive ion fragment, neutral loss of the headgroup is a common pathway.

Methodological Approaches: A Comparative Analysis

The two primary ESI-MS workflows for DPPI analysis are direct infusion (or "shotgun" lipidomics) and liquid chromatography-mass spectrometry (LC-MS).

Direct Infusion ESI-MS/MS

Direct infusion analysis involves introducing a solution of the analyte directly into the ESI source without prior chromatographic separation.[5] This method is rapid and straightforward, making it suitable for the analysis of pure standards or simple mixtures.

  • Sample Preparation: Prepare a stock solution of DPPI in a suitable organic solvent (e.g., chloroform/methanol 1:1, v/v) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL in a solvent appropriate for electrospray, such as methanol/chloroform/water (2:1:1, v/v/v) with 0.1% ammonium hydroxide to promote deprotonation for negative ion mode.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Analysis (Negative Ion Mode):

    • MS1 Scan: Acquire a full scan mass spectrum to identify the [M-H] precursor ion at m/z 809.5.

    • MS/MS Scan: Select the precursor ion at m/z 809.5 and perform collision-induced dissociation (CID) to generate a product ion spectrum. Optimize the collision energy to achieve a good balance between the precursor ion intensity and the formation of fragment ions.

cluster_workflow Direct Infusion Workflow start DPPI Standard in Solution syringe Syringe Pump start->syringe esi ESI Source syringe->esi ms1 MS1: Precursor Ion Selection (m/z 809.5) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2: Product Ion Analysis cid->ms2 end Mass Spectrum ms2->end

Figure 2: Workflow for direct infusion ESI-MS/MS analysis of DPPI.

FeaturePerformance for DPPI Analysis
Speed High-throughput, with analysis times of a few minutes per sample.
Simplicity Minimal sample preparation and no need for chromatographic method development.
Sensitivity Can be very sensitive for pure compounds, reaching picomole levels.[1]
Selectivity Low. Prone to ion suppression from other components in a mixture, which can significantly impact quantification.[6]
Isomer Separation Cannot distinguish between isomers (e.g., regioisomers with fatty acids at different positions).
Quantitative Accuracy Can be accurate for pure standards but is less reliable for complex mixtures due to matrix effects. Requires the use of appropriate internal standards for quantification.
Liquid Chromatography-Coupled ESI-MS/MS (LC-ESI-MS/MS)

LC-MS involves the chromatographic separation of components in a mixture prior to their introduction into the mass spectrometer.[6] This approach provides significantly enhanced selectivity and is the gold standard for analyzing complex biological samples.

  • Sample Preparation: For biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is necessary. The dried lipid extract is then reconstituted in a solvent compatible with the initial mobile phase conditions. A deuterated internal standard for a saturated PI should be added prior to extraction for accurate quantification.

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.

    • Mobile Phases: A typical mobile phase system consists of an aqueous solvent (A) and an organic solvent (B), both containing a modifier to improve peak shape and ionization. For example:

      • Mobile Phase A: Water/Acetonitrile (40/60, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

      • Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

    • Gradient: A gradient elution is employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute lipids of increasing hydrophobicity.

  • MS Analysis: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS data for the eluting compounds.

cluster_workflow LC-MS/MS Workflow start Lipid Extract hplc HPLC System (C18 Column, Gradient Elution) start->hplc esi ESI Source hplc->esi ms1 MS1: Full Scan esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2: Product Ion Scans cid->ms2 end Chromatogram & Mass Spectra ms2->end

Figure 3: Workflow for LC-ESI-MS/MS analysis of DPPI.

FeaturePerformance for DPPI Analysis
Speed Lower throughput compared to direct infusion, with run times typically ranging from 15 to 45 minutes per sample.
Simplicity Requires method development for both the LC separation and MS acquisition.
Sensitivity Generally higher for complex mixtures due to the reduction of ion suppression.
Selectivity High. Can separate DPPI from other lipids and isobars, leading to more confident identification and quantification.
Isomer Separation Capable of separating certain isomers, although challenging for phosphatidylinositols.
Quantitative Accuracy Considered the more accurate method for quantification in complex matrices, especially when used with appropriate internal standards.

Comparison Summary and Recommendations

ParameterDirect Infusion ESI-MS/MSLC-ESI-MS/MS
Throughput HighLow to Medium
Cost per Sample LowerHigher
Matrix Effects HighLow
Selectivity LowHigh
Quantitative Reliability Good for pure standards, moderate for complex mixturesHigh for all sample types
Isomer Separation NoPossible
Primary Application Analysis of pure standards, rapid screeningComprehensive lipidomics, analysis of complex biological samples

Recommendation for Researchers, Scientists, and Drug Development Professionals:

  • For the initial characterization of a pure DPPI standard to confirm its identity and fragmentation pattern, direct infusion ESI-MS/MS is a rapid and efficient choice.

  • For the quantification of DPPI in biological matrices (e.g., cell lysates, plasma, tissue extracts) or any complex mixture, LC-ESI-MS/MS is the unequivocally superior method. The chromatographic separation is essential to mitigate ion suppression and isobaric interferences, thereby ensuring accurate and reliable quantification. The use of a stable isotope-labeled internal standard is crucial for achieving high-quality quantitative data.

By understanding the principles behind each technique and selecting the appropriate workflow for the research question at hand, scientists can confidently and accurately analyze dipalmitoyl phosphatidylinositol, paving the way for new discoveries in the field of lipid research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 194153, Dipalmitoyl phosphatidylinositol. Retrieved February 12, 2026 from [Link].

  • Han, X., & Gross, R. W. (2003). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry: a new platform for lipidomics. Journal of lipid research, 44(6), 1071–1079.
  • Pulfer, M., & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids. Mass spectrometry reviews, 22(5), 332–364.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177699334, Phosphatidylinositol 4-phosphate, 1,2-dipalmitoyl. Retrieved February 12, 2026 from [Link].

  • Kim, H. J., & Yoon, H. R. (2016). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of lipid research, 57(12), 2274–2284.
  • Gutbrod, K., Peisker, H., & Dörmann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. Methods in molecular biology (Clifton, N.J.), 2295, 107–123.
  • Pettitt, T. R., Dove, S. K., Lubben, A., Calaminus, S. D., & Wakelam, M. J. (2006). Analysis of intact phosphoinositides in biological samples. Journal of lipid research, 47(7), 1588–1596.
  • Hsu, F. F., & Turk, J. (2000). Characterization of phosphatidylinositol, phosphatidylinositol-4-phosphate, and phosphatidylinositol-4,5-bisphosphate by electrospray ionization tandem mass spectrometry: a mechanistic study. Journal of the American Society for Mass Spectrometry, 11(11), 986–999.
  • Holčapek, M., Liebisch, G., & Ejsing, C. S. (2018). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in analytical chemistry, 108, 283-299.
  • Zemski Berry, K. A., Barkley, R. M., Berry, J. J., Hankin, J. A., Hoyes, E., Brown, J. M., & Murphy, R. C. (2017). Tandem Mass Spectrometry in Combination with Product Ion Mobility for the Identification of Phospholipids. Analytical chemistry, 89(1), 916–921.
  • Gutbrod, K., Peisker, H., & Dörmann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis.
  • Reis, A., Domingues, P., & Domingues, M. R. (2023). Analysis of Phosphatidylinositol Modifications by Reactive Nitrogen Species Using LC-MS: Coming to Grips with Their Nitroxidative Susceptibility. Journal of the American Society for Mass Spectrometry, 34(7), 1276–1287.
  • lipidomicstandards.org (n.d.). Direct Infusion MS (ESI). Retrieved February 12, 2026, from [Link].

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines. Journal of lipid research, 52(6), 1061–1067.
  • Haag, M., et al. (2015). Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS). Molecules (Basel, Switzerland), 20(9), 16763–16782.
  • ResearchGate (n.d.). The fragmentation pathway for the formation of m / z 184 ion, proposed by Murphy et al. Retrieved February 12, 2026, from [Link].

  • Yang, K., Cheng, H., Gross, R. W., & Han, X. (2014). Quantitative analysis of polyphosphoinositide, bis(monoacylglycero)phosphate and phosphatidylglycerol species by shotgun lipidomics after methylation. Analytical chemistry, 86(15), 7546–7554.
  • Koistinen, K. M., et al. (2019). Comparison of liquid chromatography-mass spectrometry and direct infusion microchip electrospray ionization mass spectrometry in non-targeted lipidomics of human cells. Analytica Chimica Acta, 1084, 95-104.
  • Ovčačíková, M., et al. (2021). Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry. Analytical Chemistry, 93(27), 9583–9592.
  • ResearchGate (n.d.). Liquid chromatography-mass spectrometry (LC-MS) separation of 16:0/16:0-phosphoinositides. Retrieved February 12, 2026, from [Link].

  • LCGC International (2023). Investigating Phosphatidylinositols Using LC–MS/MS Techniques. Retrieved February 12, 2026, from [Link].

  • ResearchGate (n.d.). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Retrieved February 12, 2026, from [Link].

  • ResearchGate (n.d.). What is the difference between LC-MS and Direct Infusion Mass Spectrometry? Retrieved February 12, 2026, from [Link].

  • Koistinen, K. M., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of over 900 lipid molecular species in human plasma. Journal of Lipid Research, 63(6), 100211.
  • Pettitt, T. R. (2011). Phosphoinositide Analysis by Liquid Chromatography–Mass Spectrometry. In Lipidomics (pp. 179-195). Humana Press.
  • Kim, H. J., & Yoon, H. R. (2016). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of lipid research, 57(12), 2274–2284.
  • Li, Y., et al. (2023). Lipidomic Profiles of Lipid Biosynthesis in Oil Palm during Fruit Development. International Journal of Molecular Sciences, 24(12), 9993.

Sources

Technical Comparison Guide: TLC Retention Factor of 16:0 PI

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin layer chromatography (TLC) retention factor of 16:0 PI Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (16:0 PI) is a synthetic anionic phospholipid critical for liposome formulation and signal transduction research. Unlike natural PI (e.g., from soy or liver), which contains heterogeneous fatty acid chains (often 18:0/20:4), 16:0 PI offers a defined saturation profile beneficial for stability studies.

However, isolating and identifying PI by Thin Layer Chromatography (TLC) is notoriously difficult due to its co-migration with Phosphatidylserine (PS) and Phosphatidylcholine (PC) in standard neutral systems. This guide compares three distinct solvent systems to establish the optimal retention factor (


) for 16:0 PI, demonstrating that boric acid impregnation  is the superior method for resolving PI from other anionic lipids.

Comparative Analysis of Solvent Systems

The retention factor (


) of 16:0 PI is heavily dependent on the pH of the mobile phase and the pretreatment of the silica stationary phase. Below is a comparison of the three most effective systems.
Table 1: Comparative Performance of TLC Solvent Systems for 16:0 PI
FeatureSystem A: Standard Acidic System B: Boric Acid Modified (Recommended) System C: Basic/Ammoniacal
Mobile Phase Chloroform / Methanol / Acetic Acid / Water (50:30:10:5)Chloroform / Ethanol / Water / Triethylamine (30:35:7:[1]35)Chloroform / Methanol / 25%

/ Water (65:25:4:4)
Stationary Phase Silica Gel 60Silica Gel 60 (Impregnated with 1.8% Boric Acid)Silica Gel 60 H (High Performance)
Typical

(16:0 PI)
0.45 – 0.50 0.45 – 0.55 < 0.10 (Origin)
Resolution (PI vs. PS) Poor (Co-migration likely)Excellent (PS

< PI

)
Poor (Both stay near origin)
Mechanism Acid protonates phosphate, reducing polarity.Boric acid complexes with cis-diols of PI, altering mobility.Deprotonation increases polarity; lipids bind tight to silica.
Best Use Case General phospholipid profiling (PE > PI > PC).Specific identification of PI and separation from PS.Separation of neutral lipids from polar phospholipids.
Mechanistic Insight
  • System A (Acidic): The acetic acid suppresses the ionization of the phosphate headgroup (

    
    ). By protonating the phosphate, the lipid becomes less polar and migrates further up the silica plate. However, PS also protonates, leading to co-migration.
    
  • System B (Boric Acid): This is the gold standard for PI. Boric acid forms a complex with the vicinal hydroxyl groups on the inositol ring of PI. This complexation changes the effective polarity and interaction with the silica matrix specifically for PI, retarding its migration less than PS, or distinctly separating them based on the specific complex formed.

  • System C (Basic): In the presence of ammonium hydroxide, the phosphate groups are fully ionized. The strong ionic interaction with the silica causes anionic lipids (PI, PS, PA) to "stick" at the origin, while neutral lipids (PC, PE) or non-polar lipids migrate.

Visualization of Decision Logic

The following diagram outlines the decision process for selecting the correct TLC method based on the analytical goal.

TLC_Decision_Matrix Start Start: 16:0 PI Analysis Goal_Purity Goal: Check Purity/Degradation? Start->Goal_Purity Goal_ID Goal: Distinguish from PS/PA? Start->Goal_ID System_A System A: Acidic (CHCl3/MeOH/AcOH/H2O) Goal_Purity->System_A General Profiling System_B System B: Boric Acid Impregnated (Specific for Inositol) Goal_ID->System_B Specific ID Result_A Result: Good Migration Rf ~ 0.5 Risk: PS Co-elution System_A->Result_A Result_B Result: High Resolution PI Distinct from PS Rf ~ 0.5 System_B->Result_B Validation Validation: Molybdenum Blue (Phosphate) Ninhydrin (Negative for PI) Result_A->Validation Result_B->Validation

Figure 1: Decision matrix for selecting the appropriate solvent system for 16:0 PI analysis.

Detailed Experimental Protocol

Protocol: Boric Acid Impregnated TLC for 16:0 PI (High Specificity)

This protocol is the industry standard for verifying 16:0 PI against other anionic phospholipids.

Reagents Required
  • Analyte: 16:0 PI (1,2-dipalmitoyl-sn-glycero-3-phosphoinositol).

  • Plate: Silica Gel 60 TLC plates (20 x 20 cm).

  • Impregnation Solution: 1.8% (w/v) Boric Acid in Ethanol.[1]

  • Mobile Phase: Chloroform / Ethanol / Water / Triethylamine (30:35:7:35 v/v).[1]

  • Detection: Primuline spray (0.05% in acetone/water 80:20) or Molybdenum Blue spray.

Step-by-Step Workflow
  • Plate Impregnation:

    • Dip the Silica Gel 60 plate into the 1.8% Boric Acid solution for 30 seconds.

    • Ensure uniform wetting.[1]

    • Air dry in a fume hood for 15 minutes.

    • Activation: Bake the plate at 100°C for 15–20 minutes to remove excess moisture and fix the boric acid.

  • Sample Preparation:

    • Dissolve 16:0 PI in Chloroform:Methanol (2:1) to a concentration of 1 mg/mL.

    • Note: Synthetic 16:0 PI is less soluble than natural PI; ensure complete dissolution by mild sonication if necessary.

  • Application:

    • Spot 5–10 µL of the sample onto the origin (1.5 cm from the bottom).

    • Apply a standard mix (PI, PS, PC) in an adjacent lane for

      
       calculation.
      
  • Development:

    • Equilibrate the TLC chamber with the mobile phase for 30 minutes (lined with filter paper for saturation).[1]

    • Develop the plate until the solvent front reaches 1 cm from the top.

  • Visualization & Analysis:

    • Dry: Remove plate and dry thoroughly in a fume hood (Triethylamine is toxic and smells strong).

    • Stain: Spray with Primuline and view under UV (365 nm).

    • Result: 16:0 PI will appear as a distinct spot with an

      
       of approximately 0.50 , clearly separated from PS (which runs lower, 
      
      
      
      ) and PC.

Validation & Troubleshooting

To ensure the spot identified is indeed 16:0 PI, use the following "Self-Validating" detection logic:

Detection ReagentReaction16:0 PI ResultPS ResultPC Result
Molybdenum Blue Detects PhosphatePositive (Blue) Positive (Blue)Positive (Blue)
Ninhydrin Detects Free AminesNegative Positive (Purple) Negative
Dragendorff Detects CholineNegative NegativePositive (Orange)

Troubleshooting Table:

  • Streaking: Usually caused by water contamination in the sample or insufficient equilibration of the tank. Solution: Dry sample under

    
     and re-equilibrate tank.
    
  • Double Spots for 16:0 PI: Synthetic 16:0 PI should be a single spot. If a second spot appears, it may indicate hydrolysis (Lyso-PI) or migration of the acyl chain (1,3-isomer).

  • Low

    
    :  If PI stays at the origin in System A, increase the water content slightly or ensure Acetic Acid is fresh (glacial).
    

References

  • Medh, J. D., & Weigel, P. H. (1989). Separation of phosphatidylinositols and other phospholipids by two-step one-dimensional thin-layer chromatography.[2] Journal of Lipid Research, 30(5), 761–764. Retrieved from [Link]

  • Vaskovsky, V. E., & Kostetsky, E. Y. (1968). Modified spray for the detection of phospholipids on thin-layer chromatograms. Journal of Lipid Research, 9(3), 396.
  • Skipski, V. P., et al. (1964). Quantitative analysis of phospholipids by thin-layer chromatography.[3][4][5][6][7] Biochemical Journal, 90, 374-378.

Sources

Dipalmitoyl phosphatidylinositol as an internal standard for lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of Dipalmitoyl Phosphatidylinositol (DPPI) as an internal standard for lipidomics. It is structured to offer rigorous scientific analysis, experimental protocols, and objective comparisons with industry alternatives.

Content Type: Publish Comparison Guide Subject: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (16:0/16:0 PI) Application: Quantitative Mass Spectrometry & Lipid Profiling

Executive Summary

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable affecting data integrity. Dipalmitoyl phosphatidylinositol (DPPI), a synthetic phospholipid containing two saturated 16-carbon fatty acyl chains, presents a unique case study. While it offers high chemical stability and commercial availability, its utility is strictly context-dependent.

This guide analyzes DPPI’s performance against the "Gold Standard" non-endogenous surrogates (e.g., PI 17:0/17:0). While DPPI is an excellent standard for liposomal drug formulation and microbial lipidomics (where 16:0/16:0 species are absent), it poses significant risks in mammalian tissue analysis due to isobaric interference with endogenous species.

Technical Profile: DPPI

Chemical Structure & Properties DPPI consists of a glycerol backbone esterified with palmitic acid (16:0) at both the sn-1 and sn-2 positions, with an inositol headgroup.

  • Common Name: 16:0 PI (Ammonium Salt)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    P (Ammonium salt form)
  • Exact Mass: ~809.5 Da (Neutral), ~808.5 ([M-H]

    
    )
    
  • Critical Micelle Concentration (CMC): Low (forms bilayers readily)

  • Solubility: Chloroform:Methanol:Water mixtures; poor solubility in pure aqueous buffers.

Mechanistic Role in MS/MS In negative ion electrospray ionization (ESI-), DPPI readily forms the deprotonated molecular ion


. Upon Collision-Induced Dissociation (CID), it yields characteristic fragment ions used for Multiple Reaction Monitoring (MRM):
  • Precursor Ion: m/z 809.5

  • Product Ion (Headgroup): m/z 241 (Inositol-1,2-cyclic phosphate)

  • Product Ion (Fatty Acid): m/z 255 (Palmitate, [C

    
    H
    
    
    
    O
    
    
    ]
    
    
    )

Comparative Analysis: DPPI vs. Alternatives

The following table contrasts DPPI with the two most common alternatives: PI(17:0/17:0) (Diheptadecanoyl PI) and Deuterated PI (e.g., d31-PI).

Table 1: Performance Matrix of Internal Standards
FeatureDPPI (16:0/16:0) PI (17:0/17:0) Deuterated PI (d-IS)
Endogeneity High Risk: Naturally present in mammalian brain, kidney, and blood.Low Risk: Odd-chain fatty acids are rare in most biological systems.Zero Risk: Chemically identical but mass-shifted.
Extraction Recovery Excellent (mimics endogenous lipids perfectly).Excellent (physicochemically similar).Perfect (identical physicochemical properties).
Ionization Efficiency High.High.Identical to analyte.
Cost Low ($).Moderate (

).
High (

$).[2]
Primary Application QC of synthetic liposomes; Non-mammalian samples.General biological profiling (Tissue/Plasma).Absolute quantification (Clinical).
Interference Potential High: Co-elutes with endogenous PI(16:0/16:0).[2]Low: Mass transition (m/z 837 → 269) is unique.None: Mass transition is shifted by deuterium count.
Deep Dive: The Endogeneity Problem

Using DPPI in mammalian samples violates the core tenet of internal standardization: The standard must be distinguishable from the analyte.

  • Experimental Evidence: Research on mouse kidney lipidomes reveals that PI(16:0/16:[2]0) is a naturally occurring species (Source 1.11). Spiking DPPI into these samples results in "additive interference," where the signal is the sum of the endogenous lipid and the spike, making accurate quantification impossible without background subtraction (which introduces high error).

  • The Exception: In C. elegans research, DPPI has been successfully used as an IS (Source 1.12), likely due to the specific lipidome profile of the organism or the use of specific background correction algorithms.

Decision Logic & Workflow

To determine if DPPI is the correct standard for your study, follow this logic pathway.

Diagram 1: Internal Standard Selection Logic

IS_Selection Start START: Select Sample Matrix Q1 Is the sample Mammalian (Human, Mouse, Rat)? Start->Q1 Q2 Is the sample Synthetic (e.g., Liposome formulation)? Q1->Q2 No Result_17 USE PI (17:0/17:0) Standard Odd-Chain IS Q1->Result_17 Yes (High Endogeneity Risk) Q3 Does the organism produce 16:0/16:0 PI naturally? Q2->Q3 No (Microbial/Plant) Result_DPPI USE DPPI (16:0/16:0) Cost-effective & Stable Q2->Result_DPPI Yes (No Endogenous Lipids) Q3->Result_DPPI No Q3->Result_17 Yes Result_Deut USE Deuterated PI (e.g., d31-PI) Result_17->Result_Deut If Absolute Quant Required

Figure 1: Decision tree for selecting Phosphatidylinositol internal standards. DPPI is recommended only when endogenous 16:0/16:0 PI is confirmed absent.

Experimental Protocol: Using DPPI

Context: This protocol is optimized for Liposomal Drug Quality Control , where DPPI is used to quantify PI content in a synthetic formulation (e.g., LNP-encapsulated RNA drugs).

Materials
  • Standard: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt).[1]

  • Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate.

  • Equipment: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

Step-by-Step Methodology
1. Preparation of Stock Solutions
  • Dissolve 1 mg of DPPI powder in 1 mL of Chloroform:Methanol (2:1 v/v) to create a 1 mg/mL Master Stock .

  • Store at -20°C in a glass vial with a Teflon-lined cap. Note: Plastic absorbs phospholipids.

2. Sample Extraction (Bligh-Dyer Modified)
  • Aliquot 50 µL of liposomal sample.

  • Spike: Add 10 µL of DPPI Working Solution (10 µg/mL).

    • Scientific Rationale: Spiking before extraction corrects for extraction losses.

  • Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex for 30s.

  • Add 1.25 mL Chloroform. Vortex.

  • Add 1.25 mL H

    
    O. Vortex.
    
  • Centrifuge at 1000 x g for 5 mins to induce phase separation.

  • Collect the lower organic phase (Chloroform layer) containing lipids.

3. Mass Spectrometry Settings (MRM Mode)

Configure the Triple Quadrupole for Negative Ion Mode (ESI-).

ParameterSettingRationale
Polarity NegativePI ionizes best as

.
Transition 1 (Quant) 809.5

241.0
Specific to Inositol headgroup.
Transition 2 (Qual) 809.5

255.2
Confirms Palmitic Acid (16:0) chain.[3]
Declustering Potential -100 VPrevents in-source fragmentation.
Collision Energy -35 to -45 eVOptimized for headgroup fragmentation.
Diagram 2: MS/MS Fragmentation Pathway

Fragmentation Parent Precursor Ion [M-H]- (m/z 809.5) Frag1 Inositol-P (m/z 241) Parent->Frag1 Collision Energy High (-45eV) Frag2 Palmitate (16:0) (m/z 255) Parent->Frag2 Collision Energy Med (-35eV) Frag3 Lyso-PI (m/z 571) Parent->Frag3 Neutral Loss (Fatty Acid)

Figure 2: Collision-Induced Dissociation (CID) pathway of DPPI. The 809.5 -> 241 transition is most specific for PI class quantification.

Data Analysis & Normalization

To ensure "Trustworthiness" (Part 2 of requirements), the calculation must account for response factors.

Formula for Concentration (


): 


  • 
    :  Peak area of DPPI (809.5 
    
    
    
    241).
  • 
    :  Concentration of DPPI spike.
    
  • RF (Response Factor): Must be determined experimentally. While DPPI and endogenous PIs have similar ionization efficiencies, chain length differences (e.g., 16:0 vs 20:4) can alter desolvation.

    • Validation Step: Run a standard curve of DPPI against a natural PI mix (e.g., Soy PI) to calculate RF.

References

  • Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. PMC (NIH). Available at: [Link]

  • 16:0 PI (Ammonium Salt) Product Page. Avanti Polar Lipids.[3] Available at: [Link]

  • Systematic differences in membrane acyl composition associated with varying body mass in mammals. Journal of Experimental Biology. Available at: [Link]

  • Caenorhabditis elegans mboa-7, a Member of the MBOAT Family, Is Required for Selective Incorporation of Polyunsaturated Fatty Acids into Phosphatidylinositol. Molecular Biology of the Cell. Available at: [Link][4][5]

  • Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]

  • Automated Identification and Quantification of Glycerophospholipid Molecular Species by Multiple Precursor Ion Scanning. Analytical Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Dipalmitoyl phosphatidylinositol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Guide: Safe Disposal and Handling of Dipalmitoyl Phosphatidylinositol (DPPI)

Executive Summary & Scientist’s Rationale

As researchers, we often view lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (DPPI) as benign biological building blocks.[1] While DPPI itself is non-toxic and biodegradable, the context of its use dictates its hazard profile.

In my experience supporting liposomal drug delivery workflows, the most common compliance failures occur not with the lipid itself, but with the solvent matrix (typically Chloroform:Methanol) used to solubilize it. Improper segregation of these solvents leads to expensive disposal surcharges and potential safety violations.[2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logic-based disposal workflow. It treats DPPI disposal as a matrix-dependent process :

  • Solid State: Low hazard, but requires chemical waste tagging.[2]

  • Solvent State: High hazard, dictated by the organic solvent (Halogenated vs. Non-Halogenated).[2]

  • Biological State: Biohazard, dictated by the cellular interaction.[2]

Chemical Assessment & Hazard Identification

Before disposal, you must classify the material based on its current physical state.[2]

PropertyData / CharacteristicOperational Implication
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol)Often abbreviated as 16:0 PI.[1]
Physical State White Powder (Hygroscopic) or Solubilized LiquidPowder absorbs water rapidly; keep desiccated until disposal.[2]
Solubility Soluble in Chloroform:Methanol:Water mixturesCRITICAL: The presence of Chloroform triggers "Halogenated Waste" protocols.[2]
Toxicity (Lipid) Low / Non-HazardousNot P-listed or U-listed under RCRA.[1][2]
Toxicity (Solvent) High (Chloroform is a Carcinogen)Solvent toxicity overrides lipid safety.[1][2]
RCRA Status Not listed (Lipid only)If in solvent, D001 (Ignitable) or F002 (Solvent) applies.[1]

The Disposal Decision Matrix

Do not guess. Follow this logic flow to determine the correct waste stream.

DisposalMatrix Start Start: Identify DPPI Waste Form IsSolid Is it a Dry Powder? Start->IsSolid IsBio Was it used with Cells/Viruses? IsSolid->IsBio No StreamA STREAM A: Solid Chemical Waste (Tag: Non-Regulated Chemical) IsSolid->StreamA Yes (Expired/Spilled) IsSolvent Is it in Solution? IsBio->IsSolvent No (Pure Chemical Prep) StreamB STREAM B: Biohazardous Waste (Autoclave/Incinerate) IsBio->StreamB Yes (Culture Media/Emulsion) CheckHalogen Does solvent contain Chloroform/DCM? IsSolvent->CheckHalogen Yes StreamC STREAM C: Halogenated Solvent Waste (High Cost Stream) CheckHalogen->StreamC Yes (Chloroform present) StreamD STREAM D: Non-Halogenated Solvent Waste (Flammables: MeOH/EtOH) CheckHalogen->StreamD No (Only Methanol/Ethanol)

Figure 1: Decision Logic for DPPI Waste Classification. Note that Chloroform presence dictates the most stringent disposal path.

Detailed Disposal Protocols

Protocol A: Solid Substance (Expired or Excess Powder)

Context: You have an old vial of DPPI powder that has oxidized or absorbed moisture.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid waste.[1]

  • Transfer: Transfer the vial intact into the waste container. Do not empty the powder out of the vial; this generates unnecessary dust and potential allergen exposure.[2]

  • Labeling:

    • Chemical Name: "1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol)"[1]

    • Constituents: "100% Phospholipid"

    • Hazard Checkbox: "Non-Hazardous" (unless mixed with other agents).[2]

  • Disposal: Cap tightly. Request pickup for "Solid Chemical Waste."[2]

Protocol B: Solvent Solutions (The "Matrix Rule")

Context: You have a stock solution of DPPI in Chloroform:Methanol:Water (e.g., 65:35:8).

Scientific Warning: Never mix Chloroform waste with Acetone or Ethanol waste streams.[2] This increases disposal costs significantly and can cause chemical incompatibilities.[2]

  • Segregation:

    • Halogenated Waste: If the solution contains any Chloroform, Dichloromethane (DCM), or Methylene Chloride.

    • Non-Halogenated Waste: If the solution contains only Methanol, Ethanol, or Isopropanol.

  • Collection: Pour into the appropriate Safety Can (flame-arrestor equipped).

  • Rinsing: Rinse the original DPPI glass vial with a small volume of the same solvent 3 times.[2] Add rinsate to the waste container.[2]

  • Defacing: Deface the label on the empty glass vial and dispose of the glass in "Broken/Lab Glass" boxes, not general trash.

Protocol C: Biological Emulsions

Context: DPPI liposomes used in cell culture or drug delivery assays.

  • Deactivation: If the liposomes contain viral vectors or cytotoxic drugs (e.g., Doxorubicin), the hazard of the payload overrides the lipid.

  • Liquid Waste: Aspirate media/liposomes into a collection flask containing 10% Bleach (final concentration) or Wescodyne.[2] Allow 20 minutes contact time.

  • Disposal: Flush down the drain with copious water (if local EHS permits treated bio-waste) or solidify with absorbent polymer and treat as solid biohazard waste.[2]

Spill Management Workflow

Accidents happen. Because DPPI is often dissolved in volatile organic solvents, inhalation is the immediate risk, not the lipid itself.

SpillResponse Alert 1. Alert & Evacuate (If >100mL Solvent) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Cleanup (Sweep solids / Wipe liquids) Contain->Clean Dispose 5. Disposal (Seal in Bag -> Hazardous Waste Tag) Clean->Dispose

Figure 2: Immediate Spill Response Protocol.[1][2] Focus on ventilation if Chloroform is involved.[3][4][5]

Specific Cleanup Steps:

  • Ventilation: If the spill involves Chloroform, immediately open fume hood sashes (if safe) or evacuate the lab until air exchange occurs.[2]

  • Solvent Spill: Cover with activated charcoal or commercial solvent absorbent pads.[2] Do not use paper towels for large chloroform spills (rapid evaporation).

  • Powder Spill: Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.

Regulatory Compliance (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Lipid (Pure): Not a listed hazardous waste.[2]

  • Chloroform Solution:

    • Waste Code D022: Toxicity Characteristic (Chloroform).

    • Waste Code F002: Spent Halogenated Solvents.

  • Methanol Solution:

    • Waste Code D001: Ignitability (Flash point < 140°F).

    • Waste Code F003: Spent Non-Halogenated Solvents.

Satellite Accumulation Area (SAA) Rule: Waste containers must remain closed at all times except when adding waste. A funnel left in an open bottle is the #1 citation during EPA inspections.

References

  • Avanti Polar Lipids. (2023). Safety Data Sheet: 16:0 PI (Ammonium Salt). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from [Link][1]

  • Massachusetts Institute of Technology (MIT) EHS. (2023). SOP: Handling and Disposal of Class 1 Solvents (Chloroform). Retrieved from [Link][1]

  • PubChem. (2023).[2] Compound Summary: Dipalmitoyl Phosphatidylinositol. National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Handling of Dipalmitoyl Phosphatidylinositol: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide furnishes critical safety and operational intelligence for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle Dipalmitoyl phosphatidylinositol (DPPI). The following protocols are designed to establish a self-validating system of safety, ensuring minimal exposure risk and maintaining experimental integrity.

Hazard Assessment: Understanding the Profile of Dipalmitoyl Phosphatidylinositol

Therefore, it is imperative to handle Dipalmitoyl phosphatidylinositol with the standard precautions for a chemical of unknown toxicity, adhering to good laboratory practices.

Core Personal Protective Equipment (PPE) Mandates

The primary objective of PPE is to create a reliable barrier between the researcher and the chemical. The following PPE is mandatory when handling DPPI in its solid (powder) or reconstituted form.

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses with side shields or safety goggles.Protects against accidental splashes of reconstituted DPPI or airborne powder particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Given the unknown toxicological profile, direct contact should be avoided.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and protects the skin from potential spills.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. A dust mask may be considered when weighing larger quantities of the powder to prevent inhalation.Minimizes the risk of inhaling fine particles of DPPI powder.

Procedural Workflow for Safe Handling

This section outlines the step-by-step process for safely handling Dipalmitoyl phosphatidylinositol from receipt to disposal, ensuring both personal safety and the preservation of the compound's integrity.

Receiving and Storage
  • Upon Receipt: Inspect the container for any damage or leaks.

  • Storage Conditions: Dipalmitoyl phosphatidylinositol, as a saturated lipid, is stable as a powder.[2] It should be stored in a tightly sealed container in a freezer at -20°C.[1][2][3]

Handling and Reconstitution

The following diagram illustrates the safe handling workflow for Dipalmitoyl phosphatidylinositol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: Lab coat, gloves, safety glasses prep_area Prepare a clean, designated workspace prep_ppe->prep_area 1. Ensure safety weigh Weigh the required amount of DPPI powder reconstitute Reconstitute with the appropriate solvent weigh->reconstitute 2. Prepare for experiment clean_workspace Decontaminate the work area dispose_waste Dispose of waste in designated containers clean_workspace->dispose_waste 3. Conclude safely

Caption: Workflow for the Safe Handling of Dipalmitoyl Phosphatidylinositol.

Step-by-Step Protocol:

  • Preparation:

    • Don the mandatory PPE: lab coat, nitrile gloves, and chemical safety glasses.

    • Prepare a clean and designated work area. A chemical fume hood is recommended if handling large quantities or volatile solvents for reconstitution.

  • Weighing the Powder:

    • When weighing the powdered form of DPPI, handle it gently to avoid creating dust.

    • If weighing a significant amount, consider using a dust mask.

  • Reconstitution:

    • Consult the product datasheet for the appropriate solvent. DPPI is often soluble in a mixture of chloroform and methanol.

    • Add the solvent to the DPPI powder and mix gently until fully dissolved. Brief sonication or warming to approximately 50°C can aid in solubilization.[1]

  • Post-Handling:

    • After handling, remove gloves using the proper technique to avoid skin contact with any residual chemical.

    • Wash hands thoroughly with soap and water.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spills:

    • For a small spill of the powder, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust.

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[4][5]

Disposal Plan

All waste generated from handling Dipalmitoyl phosphatidylinositol must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused DPPI powder and contaminated materials (e.g., weigh boats, pipette tips) should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Liquid Waste: Solutions of DPPI and contaminated solvents should be collected in a designated, labeled waste container for hazardous chemical waste. Do not pour down the drain.

By adhering to these protocols, researchers can confidently and safely handle Dipalmitoyl phosphatidylinositol, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Avanti Polar Lipids, Inc. (n.d.). Storage & handling of Lipids. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.